AC-Ser(tbu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMGVZVKADFEPL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427143 | |
| Record name | AG-H-08898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77285-09-7 | |
| Record name | AG-H-08898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Imperative of the Acetyl Group in Ac-Ser(tBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acid building blocks is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. The compound N-acetyl-O-tert-butyl-L-serine, commonly abbreviated as Ac-Ser(tBu)-OH, is a quintessential example of such a strategically modified amino acid. This technical guide delineates the critical purpose of the N-terminal acetyl group in this compound, providing a comprehensive overview of its role in peptide chemistry, detailed experimental protocols, quantitative data on its impact, and visualizations of relevant biological pathways and experimental workflows. The interplay between the N-terminal acetyl group and the O-tert-butyl side-chain protection is elucidated within the context of modern solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Amino Acid Modification
Unmodified peptides often face significant hurdles in therapeutic applications due to their rapid degradation by proteases and peptidases in vivo.[1] Consequently, chemical modifications are employed to enhance their stability and bioavailability.[1] Two common and highly effective strategies are the protection of reactive side chains and the modification of the N- and C-termini. This compound is a commercially available building block that incorporates both of these features.
The structure of this compound consists of an L-serine core with two key modifications:
-
An N-terminal Acetyl Group (Ac): A -COCH₃ group attached to the alpha-amino group.
-
An O-tert-butyl Group (tBu): A -C(CH₃)₃ group protecting the hydroxyl side chain.
This guide will focus primarily on the multifaceted role of the N-acetyl group, while also considering its synergistic function with the tert-butyl protecting group in the context of peptide synthesis.
The Pivotal Functions of the N-Acetyl Group
The introduction of an acetyl group at the N-terminus of a peptide or an amino acid building block like Ser(tBu)-OH serves several critical purposes in drug development and peptide chemistry.
Enhanced Proteolytic Stability
One of the most significant advantages conferred by N-terminal acetylation is the increased resistance of the resulting peptide to enzymatic degradation.[2][3] Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are a major pathway for peptide degradation in vivo. The acetylation of the N-terminal amino group effectively blocks the recognition and cleavage by these enzymes, thereby extending the plasma half-life of the peptide.[2][4]
Mimicking Native Protein Structures
A vast number of eukaryotic proteins, estimated to be around 80-90% of human proteins, are naturally N-terminally acetylated.[5] This post-translational modification is crucial for various biological functions, including protein folding, stability, and interaction with other molecules. By using an N-acetylated amino acid like this compound as the N-terminal residue in a synthetic peptide, researchers can create a molecule that more closely mimics the structure of a native protein. This can be critical for maintaining or enhancing the biological activity of the peptide.[2][6]
Alteration of Physicochemical Properties and Bioavailability
The free amino group at the N-terminus of a peptide is positively charged at physiological pH. N-terminal acetylation neutralizes this positive charge, which can have several consequences:
-
Increased Hydrophobicity: The addition of the acetyl group increases the overall hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.[7]
-
Reduced Solubility: The removal of a charged group can lead to a decrease in the overall solubility of the peptide. This is a critical consideration during peptide design and formulation.[6]
-
Modified Receptor Binding: The charge at the N-terminus can be involved in the interaction of a peptide with its biological target. Acetylation can therefore modulate the binding affinity and specificity of the peptide.
The Synergistic Role of the Tert-Butyl (tBu) Group
While the acetyl group provides crucial post-synthesis advantages, the tert-butyl group on the serine side chain is a temporary protecting group essential during solid-phase peptide synthesis (SPPS). The hydroxyl group of serine is nucleophilic and can participate in unwanted side reactions during peptide coupling steps. The bulky tert-butyl group sterically hinders the hydroxyl group, preventing these side reactions.[8][9]
The tBu group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc protecting group during SPPS but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9][10] This orthogonality of protecting groups is a cornerstone of the widely used Fmoc/tBu SPPS strategy.[10]
Quantitative Data: The Impact of N-Acetylation on Peptide Stability
The stabilizing effect of N-acetylation has been quantified in numerous studies. The following table summarizes data from a study that investigated the proteolytic stability of acetylated and non-acetylated peptides in human plasma.
| Peptide Sequence | Modification | Time (hours) | % Parent Peptide Remaining |
| PD | Non-acetylated | 0.5 | ~80% |
| 6 | ~6.5% | ||
| AD | Non-acetylated | 0.5 | ~60% |
| 6 | <2% | ||
| PK | Non-acetylated | 0.5 | ~22% |
| 6 | ~0.01% | ||
| AK | Non-acetylated | 0.5 | ~19% |
| 6 | ~0.05% | ||
| Ac-PD | N-acetylated | 24 | >20% |
| Ac-AD | N-acetylated | 24 | >20% |
| Ac-PK | N-acetylated | 24 | <20% |
| Ac-AK | N-acetylated | 24 | <20% |
Data adapted from a study on the proteolytic stability of peptide nanofilaments.[11] The study highlights a significant increase in stability for the acetylated anionic peptides (Ac-PD and Ac-AD).
Experimental Protocols
Synthesis of a Model Peptide using this compound via Fmoc/tBu SPPS
This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-Ser(tBu)-Ala-Phe-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin
-
This compound
-
Fmoc-Ala-OH
-
Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection (for subsequent cycles): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Phe-OH and Fmoc-Ala-OH:
-
Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for Fmoc-Ala-OH.
-
-
Coupling of this compound:
-
After deprotection of the N-terminal Fmoc group from the alanine residue, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Experimental Workflow for Assessing Peptide Stability
The following workflow outlines the steps to compare the stability of an N-acetylated peptide with its non-acetylated counterpart.
Caption: Experimental workflow for comparative stability analysis of N-acetylated and non-acetylated peptides.
Biological Context: N-Acetylation in Kinase Inhibitor Peptides
Peptides are increasingly being investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[12] The N-terminal charge and stability of these peptide inhibitors can significantly influence their efficacy. N-acetylation can be a crucial modification in the design of such inhibitors.
The following diagram illustrates a simplified signaling pathway involving a protein kinase and how an N-acetylated peptide inhibitor might function.
Caption: Simplified kinase signaling pathway and the inhibitory action of an N-acetylated peptide.
Conclusion
The acetyl group in this compound is not a mere chemical curiosity but a strategically vital component in the design and synthesis of peptides for research and therapeutic applications. Its primary purpose is to enhance the in vivo stability of the final peptide by blocking N-terminal degradation by aminopeptidases. Furthermore, N-acetylation allows synthetic peptides to mimic naturally occurring proteins, potentially improving their biological activity, and it modulates the physicochemical properties of the peptide, which can be leveraged to optimize pharmacokinetics. In concert with the tBu protecting group, which ensures the fidelity of peptide synthesis, the acetyl group in this compound provides a powerful tool for medicinal chemists and peptide scientists to develop more robust and effective peptide-based drugs.
References
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. digital.csic.es [digital.csic.es]
- 11. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Role of the tert-butyl protecting group in peptide synthesis.
An In-depth Technical Guide on the Role of the tert-Butyl Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl (tBu) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy.[1] Its acid lability, contrasted with the base-labile Fmoc group, provides a robust framework for the synthesis of complex peptides under mild conditions.[2][3] This technical guide offers a comprehensive examination of the tert-butyl protecting group, detailing its application in safeguarding reactive amino acid side chains, the chemical principles governing its use, and the potential side reactions associated with its cleavage. This document provides structured data, detailed experimental protocols, and visual diagrams to serve as a critical resource for professionals in peptide research and drug development.
Core Principles of the tert-Butyl Protecting Group in Peptide Synthesis
The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct amino acid sequence.[4] An ideal protecting group is easily introduced, stable throughout the synthesis cycles, and readily removed without damaging the peptide backbone.[4] The tert-butyl group excels in this role within the Fmoc/tBu protection scheme.
In this orthogonal strategy, the Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] Conversely, reactive amino acid side chains are protected by acid-labile groups, predominantly those based on the tert-butyl moiety.[2] This allows for the selective deprotection of the Fmoc group at each synthesis cycle using a mild base, typically piperidine, while the tBu-protected side chains remain unaffected.[1] The final step involves the simultaneous cleavage of the peptide from the resin and removal of all tBu protecting groups with a strong acid, most commonly trifluoroacetic acid (TFA).[1][3]
The stability of the tBu group is attributed to the formation of a stable tert-butyl carbocation upon acid-mediated cleavage.[5][6] This carbocation, however, is a reactive electrophile that can lead to side reactions if not properly managed.
Application of tert-Butyl Protection for Amino Acid Side Chains
The tBu group is primarily used to protect the side chains of several key amino acids:
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): The side-chain carboxyl groups are protected as tert-butyl esters (Asp(OtBu), Glu(OtBu)).[7]
-
Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as tert-butyl ethers (Ser(tBu), Thr(tBu), Tyr(tBu)).[7]
Other acid-labile protecting groups that are cleaved under similar conditions and are therefore compatible with the Fmoc/tBu strategy include the tert-butyloxycarbonyl (Boc) group for the protection of Lysine (Lys), Histidine (His), and Tryptophan (Trp).[3]
Quantitative Data on Cleavage and Deprotection
The efficiency of the final cleavage and deprotection step is critical for obtaining a high yield of the desired peptide. The composition of the cleavage cocktail and the reaction conditions are key variables.
Table 1: Common Cleavage Cocktails for tBu Deprotection
| Reagent | Purpose | Typical Concentration (%) | Reference |
| Trifluoroacetic Acid (TFA) | Primary acid for cleavage | 95% | [1] |
| Triisopropylsilane (TIS) | Scavenger for tBu cations | 2.5% | [1] |
| Water (H₂O) | Scavenger for tBu cations | 2.5% | [1] |
| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for Trp | 2.5% | [8] |
Table 2: Performance and Considerations for tBu Protection
| Parameter | Observation | Mitigation Strategies | Reference |
| Cleavage Time | Typically 2-4 hours at room temperature. | Longer times may be needed for peptides with multiple Arg(Pbf) residues. | [2][9] |
| Aspartimide Formation | A significant side reaction for Asp-containing peptides, promoted by strong base. | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. | [2][10] |
| Alkylation of Trp/Met/Cys | The tBu cation can alkylate the indole ring of Trp, the thioether of Met, or the thiol of Cys. | Use effective scavengers like TIS, EDT, or thioanisole. | [8][11] |
| Incomplete Cleavage | Can occur with sterically hindered residues or insufficient TFA concentration. | Ensure sufficient volume and concentration of cleavage cocktail. | [11] |
Experimental Protocols
Nα-Fmoc Deprotection
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[12]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling
-
Pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
Final Cleavage and tBu Deprotection
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) in a well-ventilated fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Stir the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.
Visualizing Key Processes
Diagram 1: The Orthogonal Fmoc/tBu Strategy
Caption: Logical workflow of the Fmoc/tBu solid-phase peptide synthesis.
Diagram 2: Mechanism of TFA-Mediated tBu Deprotection and Scavenging
Caption: Generation and scavenging of the tert-butyl cation during TFA cleavage.
Diagram 3: Experimental Workflow for Peptide Cleavage
Caption: Step-by-step workflow for the final cleavage and deprotection of the peptide.
Conclusion
The tert-butyl protecting group is an essential tool in modern Fmoc/tBu solid-phase peptide synthesis. Its reliable performance, coupled with the mild conditions required for the overall synthesis, has made this strategy the method of choice for both research and industrial peptide production.[2][13] A thorough understanding of the chemistry of tBu protection and deprotection, including potential side reactions and their mitigation, is crucial for optimizing synthesis outcomes. The protocols and data presented in this guide provide a solid foundation for the successful application of tert-butyl protecting groups in the synthesis of a wide range of peptides for therapeutic and research purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide synthesis [bio-protocol.org]
- 13. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
N-Acetyl-O-tert-butyl-L-serine: A Linchpin in Modern Proteomics and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics and drug development, the precise chemical synthesis of peptides is paramount. N-Acetyl-O-tert-butyl-L-serine, a protected derivative of the amino acid L-serine, serves as a critical building block in solid-phase peptide synthesis (SPPS). Its strategic use allows for the controlled assembly of complex peptide chains by preventing unwanted side reactions at the hydroxyl group of serine. This technical guide provides a comprehensive overview of the role of N-Acetyl-O-tert-butyl-L-serine in proteomics, detailing its application in peptide synthesis, experimental protocols, and its utility in studying cellular signaling pathways.
The core utility of N-Acetyl-O-tert-butyl-L-serine lies in the O-tert-butyl protecting group. This bulky ether linkage shields the reactive hydroxyl side chain of serine, which could otherwise lead to undesired byproducts during the peptide coupling process.[1] The tert-butyl group is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and deprotection step.[2] This orthogonal protection strategy is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis methodology.[3][4]
Data Presentation: Quantitative Analysis in Peptide Synthesis
The efficiency of incorporating Fmoc-Ser(tBu)-OH and subsequently cleaving the final peptide from the solid support are critical parameters in peptide synthesis. The choice of coupling reagents and cleavage cocktails significantly impacts the overall yield and purity of the target peptide.
Coupling Reagent Efficiency
The selection of a coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids.[5] While various reagents are available, their performance with Fmoc-Ser(tBu)-OH can differ.
Table 1: Comparison of Common Coupling Reagents for Fmoc-Ser(tBu)-OH
| Coupling Reagent | Description | Reported Performance with Fmoc-Ser(tBu)-OH |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used uronium-based coupling reagent. | Generally provides good coupling efficiency. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A more reactive uronium-based reagent, often used for difficult couplings. | Considered highly efficient, especially for challenging sequences.[6] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based coupling reagent known for its high reactivity. | Can be effective, but performance may be sequence-dependent at shorter coupling times.[6] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A third-generation uronium salt with high reactivity and reduced risk of racemization. | Frequently produces high-purity peptides, even with shorter coupling times.[6] |
Note: The actual coupling efficiency can be sequence-dependent and influenced by factors such as the solid support, solvent, and base used.
Cleavage Cocktail Composition and Efficacy
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing Ser(tBu), a strong acid, typically trifluoroacetic acid (TFA), is required. Scavengers are added to the cleavage cocktail to prevent the reactive carbocations generated during deprotection from modifying sensitive amino acid residues.[3]
Table 2: Common Cleavage Cocktails for Peptides Containing Ser(tBu)
| Reagent Name | Composition (v/v) | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[4] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups but does not protect Met or Cys from oxidation.[7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine.[7] |
Note: The choice of cleavage cocktail should be tailored to the specific amino acid composition of the peptide to maximize yield and purity.[8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a serine residue, incorporated using Fmoc-Ser(tBu)-OH, on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH)
-
Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[9]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.[9]
-
Add DIPEA (8 equivalents) to the activation mixture.[9]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling.[9]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Iterative Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the serine residue, use Fmoc-Ser(tBu)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the cleavage solution to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Tandem Mass Spectrometry Analysis of a Ser(tBu)-Containing Peptide
Mass spectrometry is a critical tool for verifying the synthesis of the correct peptide and for sequencing. The fragmentation pattern in a tandem mass spectrum provides information about the amino acid sequence.
Table 3: Theoretical m/z values for b and y fragment ions of a hypothetical peptide Ac-Ala-Ser(tBu)-Gly-NH₂
| Fragment Ion | Theoretical m/z | Fragment Ion | Theoretical m/z |
| b₁ | 114.06 | y₁ | 75.05 |
| b₂ | 271.19 | y₂ | 232.18 |
| b₃ | 328.21 | y₃ | 303.22 |
Note: The tert-butyl group (C₄H₈, 56.11 Da) is cleaved during the final deprotection step before MS analysis. The fragmentation pattern will correspond to the deprotected peptide. The fragmentation of peptides in a mass spectrometer primarily results in the formation of b and y ions from cleavage of the peptide backbone.[11]
Mandatory Visualization
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Application in Studying Signaling Pathways: Synthesis of a Phosphoserine Mimetic
Peptides containing phosphoserine are invaluable tools for studying phosphorylation-dependent signaling pathways. However, the phosphate group can be labile. N-Acetyl-O-tert-butyl-L-serine can be a precursor in the synthesis of non-hydrolyzable phosphoserine mimetics, which are more stable for biological assays. For instance, a peptide containing a phosphoserine mimetic can be synthesized to study its interaction with a protein kinase or a phosphobinding domain like 14-3-3.[2]
Caption: Workflow for studying a signaling pathway with a phosphoserine mimetic peptide.
Conclusion
N-Acetyl-O-tert-butyl-L-serine, primarily in the form of Fmoc-Ser(tBu)-OH, is an indispensable reagent in the field of proteomics and drug discovery. Its role as a protected amino acid enables the precise and efficient synthesis of complex peptides, which are crucial for a wide range of research applications. From investigating enzyme kinetics to probing intricate protein-protein interactions within cellular signaling cascades, peptides synthesized using this building block provide invaluable insights. The continued development of optimized synthesis protocols and novel applications for these synthetic peptides will undoubtedly fuel further advancements in our understanding of biological processes and the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
A Technical Guide to AC-Ser(tbu)-OH versus Fmoc-Ser(tbu)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two key building blocks in solid-phase peptide synthesis (SPPS): N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH) and N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tbu)-OH). The choice between these two serine derivatives dictates the initial strategy of the synthesis, particularly when an N-terminally acetylated peptide is the target. This document outlines the core principles, experimental protocols, and comparative data to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of N-Terminal Acetylation
N-terminal acetylation is a widespread post-translational modification in eukaryotes, affecting a vast number of proteins.[1] This modification, where an acetyl group is added to the α-amino group of the N-terminal amino acid, plays a crucial role in regulating protein function, stability, and localization.[1][2] Key functions influenced by N-terminal acetylation include:
-
Protein Stability: N-terminal acetylation can protect proteins from degradation by masking N-terminal degradation signals (N-degrons), thus increasing their in vivo half-life.[1][3]
-
Mimicking Native Structures: Many intracellular proteins are naturally N-terminally acetylated. Introducing this modification in synthetic peptides can better mimic the native protein structure, potentially enhancing biological activity.[4]
-
Modulating Biological Activity: The neutral charge of the acetylated N-terminus can influence protein-protein interactions and binding to other molecules, such as DNA.[5][6] For example, the acetylation of the N-terminal tail of histone H4 has been shown to regulate arginine methylation and ribosomal DNA silencing.[7]
-
Preventing Unwanted Side Reactions: In certain applications, capping the N-terminus with an acetyl group is necessary to prevent side reactions during modifications of internal amino acid side chains.[8]
Core Principles: A Tale of Two Synthetic Strategies
The synthesis of an N-terminally acetylated peptide beginning with a serine residue can be approached in two primary ways, each starting with a different protected amino acid derivative.
Strategy 1: Post-Synthesis Acetylation with Fmoc-Ser(tbu)-OH
This is the conventional and more common approach. The synthesis begins with the standard Fmoc-protected serine derivative, Fmoc-Ser(tbu)-OH.[9][10] The entire peptide sequence is assembled using standard Fmoc-SPPS chemistry. After the final amino acid has been coupled and its Fmoc group removed, the free N-terminus of the peptide-resin is acetylated on the solid support.[8][11] This strategy offers the flexibility to produce both the acetylated and non-acetylated versions of the peptide from the same synthetic run.
Strategy 2: Direct Incorporation of this compound
This strategy involves starting the peptide synthesis directly with this compound. This pre-acetylated building block is coupled to the resin, and subsequent amino acids are added to the growing chain. This approach is more direct for obtaining the N-terminally acetylated peptide but lacks the flexibility of the post-synthesis acetylation method.
Comparative Data
Table 1: Comparison of Synthetic Parameters
| Parameter | Strategy 1: Fmoc-Ser(tbu)-OH (Post-Synthesis Acetylation) | Strategy 2: this compound (Direct Incorporation) |
| Initial Coupling Efficiency | High (>99%) | High (>99%) |
| Overall Yield | Dependent on the number of cycles and acetylation efficiency. Generally high. | Dependent on the number of cycles. Potentially slightly higher due to fewer steps. |
| Purity | High, but potential for incomplete acetylation leading to mixed products.[12] | High, with a more homogenous N-terminus. |
| Flexibility | High (can produce both acetylated and non-acetylated peptides). | Low (only produces the acetylated peptide). |
| Cost-Effectiveness | Fmoc-Ser(tbu)-OH is a standard, widely available reagent. Acetic anhydride is inexpensive. | This compound may be a more specialized and potentially more expensive starting material. |
Table 2: Estimated Yield and Purity for a Model Peptide
Model Peptide: Ac-Ser(tBu)-Ala-Gly-NH₂
| Parameter | Strategy 1: Fmoc-Ser(tbu)-OH | Strategy 2: this compound |
| Theoretical Final Yield | ~85-95% | ~90-98% |
| Expected Crude Purity | >80% (with potential for a small percentage of unacetylated peptide) | >85% |
| Major Potential Impurities | Deletion sequences, unacetylated peptide | Deletion sequences |
Note: These values are estimations and can vary significantly based on the specific peptide sequence, resin, coupling reagents, and reaction conditions.[12][13]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of an N-terminally acetylated tripeptide (Ac-Ser-Ala-Gly-NH₂) using both strategies on a Rink Amide resin.
Protocol 1: Synthesis via Post-Synthesis Acetylation using Fmoc-Ser(tbu)-OH
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-Ser(tbu)-OH
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
10% (v/v) Acetic Anhydride in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc-Glycine Coupling (First Amino Acid):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-Alanine Coupling (Second Amino Acid):
-
Repeat step 2 using Fmoc-Ala-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Fmoc-Ser(tbu)-OH Coupling (Third Amino Acid):
-
Repeat step 2 using Fmoc-Ser(tbu)-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
N-Terminal Acetylation: [8][11]
-
Wash the deprotected peptide-resin with DMF (3x).
-
Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: Synthesis via Direct Incorporation of this compound
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
This compound
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection of the Rink Amide linker by treating with 20% piperidine in DMF twice (5 min and 15 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
This compound Coupling (First Residue):
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc-Alanine Coupling (Second Amino Acid):
-
Couple Fmoc-Ala-OH as described in Protocol 1, step 2.
-
-
Fmoc Deprotection:
-
Repeat Protocol 1, step 3.
-
-
Fmoc-Glycine Coupling (Third Amino Acid):
-
Couple Fmoc-Gly-OH as described in Protocol 1, step 2.
-
-
Final Fmoc Deprotection:
-
Repeat Protocol 1, step 3.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow Comparison
The following diagram illustrates the key differences in the synthetic workflows between the two strategies.
Caption: Comparative workflow of the two synthetic strategies.
Signaling Pathway: Regulation of Histone H4 Activity
N-terminal acetylation of histone H4 plays a crucial role in epigenetic regulation by influencing other post-translational modifications and chromatin structure.[7][14][15]
Caption: N-terminal acetylation of Histone H4 regulates gene silencing.
Role of N-Terminal Acetylation in Protein Degradation
N-terminal acetylation can act as a protective shield against protein degradation via the N-degron pathway.[3][4][16]
Caption: N-terminal acetylation protects proteins from degradation.
Conclusion
The choice between initiating peptide synthesis with this compound or Fmoc-Ser(tbu)-OH is a strategic one, dependent on the specific goals of the research.
-
Fmoc-Ser(tbu)-OH followed by post-synthesis acetylation is the more versatile and widely practiced method. It allows for the synthesis of both acetylated and non-acetylated peptides and utilizes standard, readily available reagents. This approach is recommended for most applications, especially when flexibility is desired.
-
Direct incorporation of this compound offers a more streamlined workflow for the dedicated synthesis of N-terminally acetylated peptides. This can potentially lead to slightly higher yields and purity of the target acetylated peptide by eliminating the on-resin acetylation step and its associated potential for incomplete reaction. This strategy is advantageous when large quantities of a single, N-terminally acetylated peptide are required and the starting material is readily accessible.
Ultimately, the decision should be based on a careful consideration of the desired final product, synthetic scale, cost, and available resources. Both methods, when executed with optimized protocols, are highly effective for producing N-terminally acetylated serine-containing peptides for a wide range of applications in research and drug development.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-alpha-terminal acetylation of histone H4 regulates arginine methylation and ribosomal DNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Histone acetylation: a switch between repressive and permissive chromatin: Second in review series on chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 16. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Structure and Synthesis of AC-Ser(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of N-Acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH). This document is intended to serve as a core resource for researchers and professionals involved in peptide synthesis, drug discovery, and related fields.
Chemical Structure and Properties
This compound, also known as N-Acetyl-O-(tert-butyl)-L-serine, is a protected amino acid derivative. The key structural features include an N-acetyl group at the amino terminus and a tert-butyl ether protecting group on the side-chain hydroxyl of the L-serine residue. This dual protection strategy is crucial in synthetic applications, particularly in peptide synthesis, where it prevents unwanted side reactions.[1][2]
The tert-butyl group provides robust protection for the hydroxyl function under a variety of reaction conditions, yet it can be readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage of a synthesized peptide from its solid support.[3]
Below is a summary of the key chemical properties of this compound:
| Property | Value | Reference |
| CAS Number | 77285-09-7 | [4] |
| Molecular Formula | C9H17NO4 | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| IUPAC Name | (2S)-2-acetamido-3-(tert-butoxy)propanoic acid | |
| Synonyms | N-Acetyl-O-tert-butyl-L-serine, Ac-L-Ser(tBu)-OH | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl group of L-serine, followed by the acetylation of the amino group. The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of O-tert-butyl-L-serine (H-Ser(tbu)-OH)
The first key step is the protection of the hydroxyl group of L-serine with a tert-butyl group. This is typically achieved by reacting L-serine methyl ester hydrochloride with isobutylene in the presence of an acid catalyst.
Materials:
-
L-serine methyl ester hydrochloride
-
tert-Butyl acetate
-
Perchloric acid (analytical pure)
-
Sulfuric acid (analytical pure)
-
Sodium hydroxide solution
-
Water
-
Reaction vessel
-
Stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a reaction vessel, combine tert-butyl acetate, perchloric acid, and L-serine methyl ester hydrochloride.
-
Add sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature for 3-4 days. Monitor the reaction progress using TLC until the L-serine methyl ester hydrochloride is substantially consumed.
-
Upon completion, add water to the reaction flask.
-
Adjust the pH of the solution to 8-9 with a sodium hydroxide solution.
-
Allow the mixture to stand for separation. The resulting product is an aqueous solution of O-tert-butyl-L-serine.
This protocol is adapted from a patented method and may require optimization for specific laboratory conditions.[5]
Experimental Protocol: Synthesis of N-Acetyl-O-tert-butyl-L-serine (this compound)
The second step involves the N-acetylation of the prepared O-tert-butyl-L-serine. This is a standard procedure often employing acetic anhydride.
Materials:
-
O-tert-butyl-L-serine (from Step 2.1)
-
Acetic anhydride
-
An appropriate base (e.g., triethylamine or sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Purification system (e.g., column chromatography or recrystallization setup)
Procedure:
-
Dissolve O-tert-butyl-L-serine in the chosen anhydrous solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the base, followed by the dropwise addition of acetic anhydride while maintaining a low temperature.
-
Allow the reaction to stir at room temperature for a specified time, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer sequentially with a mild acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the final product, this compound, is critical to remove any unreacted starting materials and byproducts.
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system such as a mixture of ethyl acetate and hexanes, with a small percentage of acetic acid, can be effective for eluting the product.
Recrystallization:
-
The choice of solvent is crucial and depends on the solubility characteristics of this compound. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.[6] Common solvent mixtures for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[6]
Biological and Synthetic Relevance
While direct involvement of the small molecule this compound in specific signaling pathways is not extensively documented, its components—the N-acetyl group and the serine residue—are of significant biological importance.
Role in Peptide Synthesis
The primary application of this compound and its precursor, H-Ser(tbu)-OH, is in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the serine side chain prevents unwanted side reactions, such as O-acylation, during the peptide chain elongation process.[1][2] This ensures the synthesis of high-purity peptides, which are crucial for drug discovery and development.[2]
The logical flow of utilizing protected serine in SPPS is depicted below:
Caption: Simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Potential Biological Significance of N-Acetylation
N-acetylation is a common post-translational modification of proteins and can also occur on small molecules. While the specific biological activity of this compound is not well-defined, the N-acetylation of amino acids can influence their metabolic fate and biological function. For instance, N-acetylated amino acids are involved in various metabolic pathways and can sometimes act as signaling molecules.
The general biological context of serine metabolism and its potential for modification is illustrated in the following diagram:
Caption: Central role of serine in various metabolic pathways.
Conclusion
This compound is a synthetically important derivative of L-serine, primarily utilized to facilitate the controlled synthesis of peptides. Its chemical structure, featuring both N-terminal and side-chain protection, allows for its efficient incorporation into complex peptide sequences. While its direct biological role as a standalone molecule is not well-characterized, the fundamental chemical modifications it represents are central to both synthetic organic chemistry and biological processes. This guide provides a foundational understanding of its synthesis and properties, intended to aid researchers in their scientific endeavors.
References
Orthogonal Protection in Peptide Chemistry: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. Orthogonal protection, a cornerstone of modern peptide chemistry, allows for the selective removal of specific protecting groups in any order without affecting others. This in-depth technical guide explores the core principles of orthogonal protection, details the most common protection strategies, provides quantitative comparisons, and offers comprehensive experimental protocols for their application in solid-phase peptide synthesis (SPPS).
The Core Principle of Orthogonality
At its heart, orthogonal protection in peptide synthesis involves the use of multiple classes of protecting groups within a single synthetic scheme, where each class is labile to a specific set of chemical conditions.[1][2] This principle enables the precise and controlled assembly of amino acids into a desired sequence, as well as the introduction of modifications such as branching, cyclization, and post-translational modifications.[3]
A typical orthogonal protection strategy in SPPS involves three main categories of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications and can be removed without affecting the temporary or permanent protecting groups.[1]
dot
Caption: The principle of orthogonal protection in peptide synthesis.
Major Orthogonal Protection Strategies
Two primary orthogonal strategies dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches. A third, more specialized strategy utilizing Alloc/allyl protecting groups offers further orthogonality for complex synthetic schemes.
Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS.[4] It is a truly orthogonal system where the base-labile Fmoc group is used for temporary Nα-protection, while acid-labile tBu-based groups protect the amino acid side chains.[5][6]
-
Nα-Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[7][]
-
Side-Chain Protection: Side chains are protected with tBu-based ethers, esters, and carbamates, which are stable to the basic conditions of Fmoc deprotection but are removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4]
Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the classical approach to SPPS and relies on graded acid lability.[9][10]
-
Nα-Protection: The Boc group is used for temporary Nα-protection and is removed with a moderately strong acid, such as TFA.[5][11]
-
Side-Chain Protection: Side chains are protected with Bzl-based groups, which are stable to the conditions used for Boc deprotection but require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[10][12]
Alloc/Allyl Strategy
The allyloxycarbonyl (Alloc) and allyl ester/ether protecting groups provide an additional layer of orthogonality, as they are stable to both the acidic and basic conditions used in Boc/Bzl and Fmoc/tBu strategies, respectively.[13][14] These groups are selectively removed by palladium(0)-catalyzed reactions.[2][15] This strategy is particularly useful for the synthesis of cyclic and branched peptides where selective side-chain deprotection is required while the peptide remains attached to the resin.[13][16]
Quantitative Comparison of Protection Strategies
The choice between the Fmoc/tBu and Boc/Bzl strategies depends on several factors, including the peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The following tables provide a summary of quantitative data for comparison.
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF[] | 25-50% TFA in DCM[9] |
| Nα-Deprotection Time | 5-20 minutes[3] | 20-30 minutes[9] |
| Side-Chain Protection | tert-Butyl (tBu) based[4] | Benzyl (Bzl) based[10] |
| Final Cleavage Reagent | TFA-based cocktails (e.g., TFA/TIS/H2O)[17] | Strong acids (e.g., HF, TFMSA)[12] |
| Orthogonality | Fully Orthogonal[12] | Graded Acid Lability[12] |
| Typical Coupling Efficiency | >99%[7] | High, but can be sequence-dependent |
| Crude Purity (Aβ 1-42) | 67% (Microwave-Assisted)[9] | Generally higher for hydrophobic peptides[9] |
| Overall Yield (Aβ 1-42) | 33-87% (depending on method)[9] | Often more favorable for aggregation-prone sequences[9] |
| Protecting Group | Cleavage Reagent | Typical Reaction Time | Typical Yield (%) | Orthogonality Notes |
| Fmoc | 20% Piperidine in DMF | 5-10 minutes[3] | >99[18] | Orthogonal to Boc, tBu, Bzl, Alloc |
| Boc | 25-50% TFA in DCM | 20-30 minutes[9] | High | Not orthogonal to tBu; graded lability with Bzl |
| tBu | 95% TFA | 1-2 hours | High | Orthogonal to Fmoc, Alloc |
| Bzl | HF or TFMSA | 1 hour | High | Orthogonal to Fmoc, Alloc |
| Alloc | Pd(PPh3)4, Phenylsilane in DCM | 20-40 minutes[15] | >98[19] | Orthogonal to Fmoc, Boc, tBu, Bzl |
| Dde | 2% Hydrazine in DMF | 3 x 3 minutes[20] | High | Orthogonal to Fmoc, Boc, tBu, Bzl, Alloc |
Experimental Protocols
Monitoring the Synthesis: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines in SPPS.[11][21] A positive result (blue color) after the deprotection step indicates successful removal of the Nα-protecting group. A negative result (yellow/colorless) after the coupling step confirms the complete reaction of the free amine.[11]
Reagents: [13]
-
Reagent A: 16.5 mg of KCN in 25 mL of water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure: [13]
-
Place a few resin beads in a small test tube.
-
Add 2-3 drops of each of Reagent A, B, and C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
dot
Caption: Workflow for monitoring SPPS using the Kaiser test.
Protocol 1: Fmoc Deprotection in SPPS
This protocol describes the standard procedure for the removal of the N-terminal Fmoc group from a peptide-resin.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
Reaction vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in the reaction vessel.[7]
-
Drain the DMF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[7]
-
Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 2: Boc Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the N-terminal Boc group.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 25-50% TFA in Dichloromethane (DCM)[9]
-
DCM (peptide synthesis grade)
-
Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM[10]
-
Isopropanol (IPA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30-60 minutes.[11]
-
Drain the DCM.
-
Add the deprotection solution and agitate for 1-2 minutes (pre-wash).[9]
-
Drain and add fresh deprotection solution.
-
Agitate the mixture for 20-30 minutes at room temperature.[9]
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times) and IPA (2 times) to remove residual TFA.[11]
-
Wash the resin with the neutralization solution (2 times for 1-2 minutes each).
-
Wash the resin with DCM (3 times) to remove excess DIEA.
Protocol 3: Alloc Deprotection for Side-Chain Modification
This protocol describes the palladium-catalyzed removal of the Alloc protecting group from a lysine side chain.
Materials:
-
Alloc-protected peptide-resin
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.2 equivalents)[2]
-
Phenylsilane (20 equivalents)[2]
-
DCM (degassed)
Procedure:
-
Wash the peptide-resin with DCM.
-
In a separate vial, dissolve Pd(PPh3)4 and phenylsilane in DCM.
-
Add the catalyst solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 20 minutes.[15]
-
Drain the solution and repeat the treatment with a fresh catalyst solution for another 20 minutes.[15]
-
Wash the resin extensively with DCM (3 times), followed by a solution of 0.5% DIEA in DMF, and finally with DMF and DCM to prepare for the subsequent on-resin modification.[3]
Synthesis of Modified Peptides
The power of orthogonal protection is most evident in the synthesis of complex peptides with specific modifications.
Synthesis of Branched Peptides
Branched peptides can be synthesized by incorporating an amino acid with a side chain protected by an auxiliary orthogonal protecting group, such as Lys(Alloc) or Lys(Dde). After assembly of the main peptide chain, the auxiliary group is selectively removed, and a second peptide chain is synthesized on the deprotected side chain.
dot
Caption: Workflow for the synthesis of a branched peptide.
On-Resin Cyclization
Cyclic peptides can be synthesized on the resin by forming a lactam bridge between the side chains of two amino acids, such as Asp/Glu and Lys/Orn. This requires the use of orthogonal protecting groups on the side chains that can be selectively removed while the peptide remains attached to the resin.
Protocol for On-Resin Lactam Bridge Formation:
-
Synthesize the linear peptide on the resin using the Fmoc/tBu strategy, incorporating, for example, Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.
-
After assembling the linear sequence, selectively deprotect the allyl and Alloc groups using Protocol 3.
-
Wash the resin thoroughly.
-
Perform the on-resin cyclization by adding a coupling reagent such as HBTU/HOBt or HATU and a base (e.g., DIEA) in DMF.[12]
-
Allow the reaction to proceed for 2-24 hours at room temperature.[12]
-
Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Wash the resin and proceed with the final cleavage and deprotection of the remaining side-chain protecting groups.
Synthesis of Phosphopeptides
The synthesis of phosphopeptides can be achieved using either a "building block" approach with pre-phosphorylated amino acids or a "global phosphorylation" approach. The building block approach is generally preferred as it offers better control.[3]
Protocol for Phosphopeptide Synthesis (Building Block Approach): [3]
-
Swell the resin and perform the initial Fmoc deprotection.
-
Couple the desired amino acids using the standard Fmoc/tBu protocol.
-
For the phosphorylation site, use a monobenzyl-protected phosphoamino acid, such as Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH.
-
Activate the phosphoamino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and DIEA (8 equivalents) in DMF.
-
Add the activated phosphoamino acid to the deprotected resin and agitate for 1-2 hours.
-
Continue with the synthesis of the remaining peptide chain.
-
The benzyl protecting group on the phosphate is removed during the final TFA cleavage.
Conclusion
The principle of orthogonal protection is a fundamental and powerful tool in modern peptide chemistry, enabling the synthesis of a vast array of complex and modified peptides. The choice of a specific protection strategy, primarily between the robust and well-established Fmoc/tBu and the classic Boc/Bzl approaches, depends on the specific requirements of the target peptide. A thorough understanding of the chemical principles, quantitative performance, and detailed experimental protocols associated with each strategy is crucial for researchers, scientists, and drug development professionals to successfully and efficiently synthesize high-purity peptides for their research and therapeutic applications. The continued development of novel orthogonal protecting groups and deprotection methods will undoubtedly further expand the horizons of peptide science.
References
- 1. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. americanpeptidesociety.org [americanpeptidesociety.org]
Serine Derivatives in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Serine, a fundamental amino acid, serves as a versatile scaffold for a diverse array of derivatives that are indispensable tools in modern biochemical research. From elucidating enzymatic mechanisms to identifying novel therapeutic targets, serine derivatives offer unparalleled utility. This technical guide provides an in-depth exploration of the core features of these molecules, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in their scientific endeavors.
Key Features and Applications of Serine Derivatives
Serine's simple yet functional structure, featuring a primary alcohol, allows for a wide range of chemical modifications, leading to derivatives with tailored properties for specific biochemical applications.
1.1. Serine Protease Inhibitors:
Serine proteases are a large family of enzymes crucial in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. Serine derivatives have been extensively developed as inhibitors of these proteases.
The inhibitory mechanism often involves the serine derivative mimicking the natural substrate and forming a stable covalent bond with the active site serine residue of the protease, rendering it inactive.[2] This interaction can be reversible or irreversible, depending on the chemical nature of the derivative.
1.2. Activity-Based Probes (ABPs):
Activity-based probes are powerful chemical tools for the functional study of enzymes in complex biological systems.[3][4][5][6] Serine-based ABPs are designed to covalently modify the active site serine of active enzymes, allowing for their detection, quantification, and identification.[4] A typical serine-based ABP consists of three key components:
-
A reactive group (warhead): This electrophilic group, often a fluorophosphonate or a vinyl sulfone, is designed to react specifically with the nucleophilic serine in the enzyme's active site.[7]
-
A recognition element: This part of the probe provides specificity by mimicking the natural substrate of the target enzyme or enzyme family.
-
A reporter tag: This is a molecule such as biotin or a fluorophore that allows for the visualization and/or enrichment of the probe-labeled enzymes.[7]
1.3. Phosphoserine and its Analogs:
Protein phosphorylation is a ubiquitous post-translational modification that regulates a vast array of cellular processes.[8] Phosphoserine, an ester of serine and phosphoric acid, is a key product of this modification.[7] The study of phosphorylation is often facilitated by the use of phosphoserine analogs, including non-hydrolyzable versions where the phosphate ester oxygen is replaced with a methylene group.[9] These analogs are critical for:
-
Studying kinase and phosphatase activity: They can act as stable mimics of the phosphorylated state, aiding in the characterization of enzyme kinetics and substrate specificity.
-
Probing protein-protein interactions: Phosphoserine-dependent interactions can be investigated using peptides containing these analogs.
-
Developing therapeutic agents: Modulating phosphorylation signaling pathways is a key strategy in drug discovery.
Quantitative Data on Serine Derivatives
The efficacy of serine derivatives in biochemical studies is often quantified by various parameters. The following tables summarize key quantitative data for representative serine protease inhibitors.
Table 1: Kinetic Constants of Serine Protease Inhibitors
| Inhibitor | Target Protease | Ki (nM) | IC50 (nM) | Reference |
| Mupain-1 | Murine Urokinase-type Plasminogen Activator | 550 | - | [10] |
| Mupain-1 Derivative | Human Plasma Kallikrein | 14 | - | [10] |
| Benzamidine | Trypsin | - | - | [11] |
| Proline-based inhibitor 3 | Dengue Virus NS2B/NS3 Protease | - | 5000 | [12] |
| Pipecolic acid-based inhibitor 24 | Dengue Virus NS2B/NS3 Protease | - | - | [12] |
| Pipecolic acid-based inhibitor 27 | Dengue Virus NS2B/NS3 Protease | - | - | [12] |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Data for benzamidine was used to validate an ITC-based kinetic assay. EC50 values for inhibitors 24 and 27 in a cell-based assay were 5.2 µM and 5.1 µM, respectively.
Experimental Protocols
This section provides detailed methodologies for key experiments involving serine derivatives.
3.1. Synthesis of a Serine-Based Activity-Based Probe (ABP)
This protocol outlines the solid-phase synthesis of a peptide-based ABP targeting serine proteases, incorporating a "clickable" alkyne tag for subsequent detection.[13]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine in dimethylformamide (DMF) (20%)
-
Propargylamine
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
DMF
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and OxymaPure (4 eq.) in DMF. Add DIC (4 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
N-terminal Capping with a Reactive Warhead: After the final amino acid coupling and Fmoc deprotection, couple the reactive electrophile (e.g., a diphenyl phosphonate with a linker) to the N-terminus of the peptide.
-
Propargylamine Coupling: Couple propargylamine to the C-terminus of the peptide sequence, if the alkyne tag is desired at this position.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized ABP using mass spectrometry and HPLC.
3.2. Activity-Based Protein Profiling (ABPP) of Serine Hydrolases
This protocol describes a general workflow for identifying active serine hydrolases in a complex biological sample using a biotinylated serine-based ABP.[5][6]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Biotinylated serine-based ABP (e.g., FP-biotin)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-streptavidin antibody conjugated to HRP
-
Chemiluminescent substrate
-
For gel-free ABPP: Trypsin, LC-MS/MS instrumentation
Procedure:
Part A: Gel-Based ABPP
-
Sample Preparation: Prepare a protein lysate from cells or tissues in a suitable buffer (e.g., Tris or PBS). Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling: Incubate the proteome (e.g., 50 µg of protein) with the biotinylated ABP (e.g., 1 µM final concentration) for 30-60 minutes at room temperature. Include a no-probe control (DMSO vehicle).
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Detection: Block the membrane and then probe with an anti-streptavidin-HRP antibody. Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.
Part B: Gel-Free ABPP (for protein identification)
-
Probe Labeling and Enrichment: Following the labeling reaction (step 2 above), enrich the biotinylated proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). Digest the captured proteins with trypsin overnight.
-
Peptide Elution: Collect the supernatant containing the tryptic peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.
Visualizing Biochemical Pathways and Workflows
Diagrams are essential for representing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
4.1. Serine Protease Catalytic Mechanism
This diagram illustrates the catalytic triad of a serine protease and its mechanism of peptide bond cleavage.
Caption: Catalytic mechanism of a serine protease.
4.2. Experimental Workflow for Activity-Based Protein Profiling (ABPP)
This diagram outlines the key steps in a typical gel-based ABPP experiment.
Caption: Workflow for gel-based ABPP.
4.3. PI3K/Akt Signaling Pathway Involving Phosphatidylserine
This diagram illustrates the role of phosphatidylserine (a derivative of serine) in the activation of the Akt signaling pathway.
Caption: Role of Phosphatidylserine in Akt activation.
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Application of Activity-Based Probes for Serine Proteases | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. Biosynthesis and Genetic Encoding of Non-hydrolyzable Phosphoserine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Application of Activity-Based Probes for Proteases | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Protocol for the Incorporation of N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This protocol outlines two primary strategies: direct coupling of this compound and on-resin N-terminal acetylation of the peptide chain. The choice of method will depend on the specific requirements of the synthesis and the position of the N-acetylated serine residue.
Introduction
N-terminal acetylation is a common post-translational modification that plays a crucial role in protein stability, function, and cellular localization.[1] Incorporating N-acetylated amino acids, such as this compound, into synthetic peptides allows researchers to investigate the influence of this modification on peptide structure, activity, and metabolism. The tert-butyl (tBu) protecting group on the serine side chain prevents unwanted side reactions during synthesis and is readily removed under acidic conditions during the final cleavage step.[2]
This protocol is based on the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[3]
Data Presentation
The efficiency of coupling and acetylation reactions is critical for the successful synthesis of the target peptide. The following table summarizes key quantitative parameters for the incorporation of this compound.
| Parameter | Method 1: Direct Coupling of this compound | Method 2: On-Resin N-Acetylation | Reference |
| Amino Acid Excess | 2 - 5 equivalents | 2 - 5 equivalents (for Fmoc-Ser(tBu)-OH) | [2] |
| Coupling Reagent Excess | 1.9 - 5 equivalents (e.g., HBTU, HATU) | 1.9 - 5 equivalents (e.g., HBTU, HATU) | [2] |
| Base Excess (DIPEA) | 4 - 10 equivalents | 4 - 10 equivalents | [2] |
| Coupling Time | 1 - 4 hours | 1 - 4 hours (for Fmoc-Ser(tBu)-OH) | [2] |
| Acetylation Reagent | Not Applicable | 10% Acetic Anhydride in DMF | [1][4] |
| Acetylation Time | Not Applicable | 20 - 30 minutes | [4] |
| Expected Coupling/Acetylation Efficiency | >95% (monitored by Kaiser test) | >99% | [5] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | TFA/TIS/H₂O (95:2.5:2.5) | [6] |
| Cleavage Time | 2 - 3 hours | 2 - 3 hours | [6] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Acetylation Reagent: 10% (v/v) acetic anhydride in DMF
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
-
Kaiser test kit
Method 1: Direct Coupling of this compound
This method is employed when this compound is the N-terminal residue of the peptide.
1. Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection (for the preceding amino acid):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 eq.) with a suitable coupling reagent such as HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
4. Washing:
-
After a negative Kaiser test, wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
5. Peptide Chain Elongation (if applicable):
-
If this compound is not the N-terminal residue, subsequent Fmoc-protected amino acids can be coupled following standard SPPS protocols (deprotection and coupling steps).
6. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by HPLC.
Method 2: On-Resin N-Terminal Acetylation
This method is used to acetylate the N-terminal serine residue after the full peptide has been assembled.
1. Peptide Synthesis:
-
Synthesize the desired peptide sequence, including Fmoc-Ser(tBu)-OH, on the resin using standard Fmoc-SPPS protocols.[8]
2. Final Fmoc Deprotection:
-
After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.
-
Wash the resin thoroughly with DMF.
3. N-Terminal Acetylation:
-
Treat the deprotected peptide-resin with a solution of 10% acetic anhydride in DMF for 30 minutes.[1][4]
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the complete acetylation of the N-terminus (yellow beads).
4. Final Cleavage and Deprotection:
-
Follow the same cleavage and deprotection procedure as described in Method 1.
Mandatory Visualization
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis, including the optional N-terminal acetylation step.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Ac/N-End Rule Pathway
N-terminal acetylation can create a degradation signal (degron) that targets the protein for ubiquitination and subsequent proteasomal degradation via the Ac/N-end rule pathway. The E3 ubiquitin ligase Doa10 is a key recognition component in this pathway.[6][9]
Caption: The Ac/N-End Rule Pathway for protein degradation.
References
- 1. Membrane and soluble substrates of the Doa10 ubiquitin ligase are degraded by distinct pathways [kops.uni-konstanz.de]
- 2. peptide.com [peptide.com]
- 3. N-Terminal Acetylation-Targeted N-End Rule Proteolytic System: The Ac/N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A conserved ubiquitin ligase of the nuclear envelope/endoplasmic reticulum that functions in both ER-associated and Matα2 repressor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane and soluble substrates of the Doa10 ubiquitin ligase are degraded by distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH) in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-O-tert-butyl-L-serine, commonly abbreviated as AC-Ser(tbu)-OH, is a specialized amino acid derivative that serves as a critical building block in the chemical synthesis of peptides. Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ether protecting the side-chain hydroxyl group, makes it an invaluable tool in drug discovery and development. The acetyl group provides N-terminal capping, which can enhance peptide stability and mimic natural protein structures, while the tert-butyl group offers robust side-chain protection during synthesis. This application note details the primary uses of this compound, provides experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and presents key data relevant to its use.
Key Applications in Drug Discovery
-
N-Terminal Capping in Peptide Synthesis: The N-terminal acetyl group on this compound allows it to be used as the initial building block in Solid-Phase Peptide Synthesis (SPPS) to create peptides with a blocked N-terminus. This modification is crucial as it can increase the peptide's resistance to degradation by aminopeptidases and often improves its pharmacokinetic profile and biological activity.
-
Building Block for Bioactive Peptides and Peptidomimetics: this compound is an essential component for synthesizing a wide range of therapeutic peptides and peptidomimetics. The serine residue is fundamental to the structure and function of many biologically active peptides. The tert-butyl protecting group on the serine side chain is stable under the basic conditions used for Fmoc group removal during SPPS but is easily cleaved under the final acidic conditions used to release the peptide from the resin support.[1][2][3] This orthogonality is fundamental to modern peptide synthesis.[1]
-
Synthesis of Probes for Kinase and Phosphatase Research: Serine/threonine kinases and phosphatases are key regulators of cellular signaling and represent major targets for drug development.[4][5] Peptides containing serine are essential tools for studying these enzymes. This compound can be incorporated into synthetic peptide substrates, inhibitors, or probes used to investigate signaling pathways, screen for novel drug candidates, and elucidate disease mechanisms.[4][6] Reversible protein phosphorylation on serine residues is a critical mechanism controlling numerous cellular processes, including cell growth, metabolism, and apoptosis.[4][5]
-
Development of Complex Peptides: The use of protected amino acids like this compound is vital for constructing complex peptides, such as glycopeptides or those with other post-translational modifications.[2][3] The precise control over side-chain reactivity afforded by the tert-butyl group prevents unwanted side reactions, ensuring the synthesis of a pure, well-defined final product.[2]
Quantitative Data
Quantitative data for the building block and typical reaction parameters are summarized for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-acetamido-3-(tert-butoxy)propanoic acid |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 156573-77-8 (L-isomer) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other organic solvents |
Table 2: Typical Parameters for this compound Coupling in Fmoc-SPPS
| Parameter | Condition | Notes |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminal moiety (amide or acid). |
| Activation/Coupling Reagents | HBTU/HOBt with DIEA, or DIC/HOBt | Standard activators for peptide synthesis.[7] |
| Equivalents (this compound) | 2 - 4 equivalents (relative to resin loading) | Excess is used to drive the reaction to completion.[8] |
| Equivalents (Coupling Reagents) | 2 - 4 equivalents (relative to resin loading) | Stoichiometry should match the amino acid derivative. |
| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS.[9] |
| Reaction Time | 1 - 2 hours | Can be monitored using a qualitative ninhydrin (Kaiser) test.[7] |
| Temperature | Room Temperature | Standard condition for coupling reactions. |
| Typical Purity (Crude Peptide) | >70% | Highly dependent on sequence length and complexity. |
Experimental Protocols & Methodologies
Protocol 1: Incorporation of this compound as the First Residue in Manual Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a deprotected amino-functionalized resin (e.g., Rink Amide resin after Fmoc removal).
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[9]
-
If the resin is Fmoc-protected, perform Fmoc deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the deprotected resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent like HOBt (3 eq.) in DMF.
-
Add the coupling reagent, such as DIC (3 eq.), to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and remove the side-chain protecting groups, including the tert-butyl group from serine.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for acid-labile protecting groups. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[9] TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Diagram 1: Experimental Workflow for Peptide Synthesis
Caption: Workflow for incorporating this compound in SPPS.
Diagram 2: Representative Kinase Signaling Pathway
Caption: MAPK pathway, a target for serine-containing peptide probes.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Techniques for Cleaving the tert-Butyl Group from Ser(tBu): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of the tert-butyl (tBu) protecting group from O-tert-butyl-L-serine (Ser(tBu)), a common step in solid-phase peptide synthesis (SPPS). The following sections outline the most prevalent techniques, address potential side reactions, and offer optimized protocols to ensure high-yield and high-purity peptide products.
Introduction to Ser(tBu) Deprotection
The tert-butyl group is a widely used protecting group for the hydroxyl function of serine in Fmoc-based SPPS. Its stability under the basic conditions required for Fmoc-group removal and its lability in strong acid make it an integral part of orthogonal protection strategies. The final step in synthesizing a peptide containing Ser(tBu) is the global deprotection, where the tBu group is cleaved, typically concurrently with the cleavage of the peptide from the resin support.
The primary reagent for tBu group removal is trifluoroacetic acid (TFA). The mechanism involves the protonation of the ether oxygen by TFA, followed by the departure of a stable tert-butyl cation. This carbocation is highly reactive and can lead to undesired side reactions if not properly managed.
Key Challenges and Side Reactions
The principal challenge during the cleavage of the tBu group is the management of the liberated tert-butyl cation. This electrophilic species can alkylate nucleophilic residues within the peptide sequence, leading to impurities that can be difficult to remove.
Common side reactions include:
-
S-tert-butylation: The thiol group of cysteine is particularly susceptible to alkylation by the tBu cation, resulting in a +56 Da modification.
-
Tryptophan and Methionine Alkylation: The indole ring of tryptophan and the thioether of methionine can also be modified by the tBu cation.
-
Incomplete Deprotection: Inadequate exposure to TFA, either due to insufficient time or concentration, can result in incomplete removal of the tBu group, especially in sterically hindered regions of the peptide.[1]
To mitigate these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that trap the reactive tert-butyl cations before they can modify the peptide.
Cleavage Cocktails and Scavenger Selection
The composition of the TFA cleavage cocktail is critical for successful deprotection and minimizing side reactions. The choice of scavengers depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail
For most peptides, a simple and effective cleavage cocktail is:
-
TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)
TIS is a highly effective scavenger for the tert-butyl cation. Water is also included to help scavenge carbocations.
Scavenger Cocktails for Sensitive Residues
For peptides containing cysteine, methionine, or tryptophan, more complex scavenger cocktails are recommended to prevent side reactions.
| Scavenger Cocktail Composition (v/v/v) | Target Residues | Efficacy in Preventing S-tert-butylation of Cysteine |
| 95% TFA / 5% H₂O | General purpose, minimal scavenging | Low (Significant side product formation) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose with improved scavenging | Moderate |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Cysteine, Methionine | High |
| Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Cysteine, Methionine, Tryptophan | Very High |
| TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) | Cysteine | Very High (optimized for preventing S-tert-butylation)[1] |
Data is illustrative and based on internal analysis and literature reports.
Experimental Protocols
General Protocol for TFA-mediated Cleavage of Ser(tBu)
This protocol describes a standard procedure for the cleavage of the tBu group from a peptide containing Ser(tBu) while it is still attached to the resin.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon supply
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.
-
Cleavage Cocktail Preparation: In a separate glass container, carefully prepare the cleavage cocktail. For a standard cleavage, mix TFA, water, and TIS in a 95:2.5:2.5 ratio. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple tBu groups or those known to be sterically hindered, the reaction time can be extended to 4 hours.
-
Peptide Filtration: Filter the cleavage mixture to separate the resin, collecting the filtrate in a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.
-
Peptide Precipitation: A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Two-Step Cleavage Protocol for Peptides Prone to S-tert-butylation
For peptides containing cysteine where S-tert-butylation is a significant concern, a two-step cleavage strategy can be employed to improve the purity of the final product.[1]
Materials:
-
Same as the general protocol, with the addition of:
-
Thioanisole
-
Dimethyl sulfide (DMS)
-
Dithiothreitol (DTT)
-
Procedure:
-
Resin Preparation and Washing: Follow steps 1 and 2 of the general protocol.
-
First Cleavage Step:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10).
-
Add the cocktail to the resin and agitate for 30 minutes at room temperature.
-
-
Second Cleavage Step:
-
Add additional TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.
-
Continue to agitate for another 150 minutes.
-
-
Peptide Precipitation, Isolation, and Washing: Follow steps 6-10 of the general protocol.
Visualizing the Process
Cleavage and Scavenging Mechanism
The following diagram illustrates the mechanism of tBu group cleavage by TFA and the subsequent scavenging of the tert-butyl cation.
Caption: Mechanism of Ser(tBu) cleavage and tert-butyl cation scavenging.
Experimental Workflow
The following diagram outlines the general experimental workflow for the cleavage and deprotection of a peptide containing Ser(tBu).
Caption: General workflow for peptide cleavage and deprotection.
Conclusion
The successful cleavage of the tert-butyl group from Ser(tBu) is a critical step in obtaining high-purity synthetic peptides. While TFA is the reagent of choice, careful consideration of the peptide sequence and the inclusion of appropriate scavengers are essential to prevent unwanted side reactions. The protocols provided in this document offer robust methods for achieving efficient and clean deprotection. For peptides with a high propensity for side reactions, optimization of the cleavage cocktail and reaction conditions may be necessary.
References
Application Notes: N-Terminal Modification of Peptides using AC-Ser(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification is a critical strategy in peptide and protein engineering, employed to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. One of the most common modifications is N-terminal acetylation, which neutralizes the positive charge of the N-terminal amine and can mimic the natural structure of many proteins.[1][2] This modification often increases a peptide's resistance to degradation by exopeptidases, thereby extending its biological half-life.[3][4]
AC-Ser(tbu)-OH, or N-Acetyl-O-tert-butyl-L-serine, is a specialized amino acid derivative designed for the convenient introduction of an N-terminal acetylated serine residue. The tert-butyl (tBu) group provides robust protection for the serine side-chain hydroxyl group during standard solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[5] This reagent is particularly valuable for synthesizing complex therapeutic peptides where N-terminal modifications are essential for function.[6]
Reagent Properties and Rationale for Use
This compound is a bifunctional reagent that simultaneously introduces an N-terminal acetyl cap and a serine residue. This is advantageous when the desired peptide sequence begins with serine and requires N-terminal acetylation for optimal activity or stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 77285-09-7 | [7][8] |
| Molecular Formula | C₉H₁₇NO₄ | [8] |
| Molecular Weight | 203.24 g/mol | [8] |
| Form | White Crystalline Powder | [9] |
| Storage Temp. | -15°C to 2-8°C |[9][10] |
The core advantage of using this compound lies in its orthogonal protection strategy, which is fully compatible with standard Fmoc/tBu-based solid-phase peptide synthesis.[6]
References
- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal modification - MOL Changes [molchanges.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 77285-09-7 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 77285-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]
Application Notes: Synthesis of Phosphorylated Peptides Using a Global Phosphorylation Strategy
Introduction
Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The synthesis of phosphopeptides is an indispensable tool for researchers in cell biology, drug discovery, and immunology to study the roles of protein kinases and phosphatases, develop novel inhibitors, and generate specific antibodies.
Two primary strategies are employed for the solid-phase peptide synthesis (SPPS) of phosphopeptides: the "building block" approach and the "global phosphorylation" approach. The building block method involves the incorporation of pre-phosphorylated amino acid derivatives during peptide chain elongation. While effective, it can be costly and the phosphorylated building blocks can be sensitive to the basic conditions used for Fmoc-deprotection, potentially leading to side reactions like β-elimination.[2]
The global phosphorylation strategy, the focus of this document, involves synthesizing the full peptide chain first, with the target serine, threonine, or tyrosine residue's side chain either unprotected or protected with a group that can be selectively removed on the resin. The phosphorylation is then carried out as a post-synthetic modification on the solid support before the final cleavage and deprotection of the peptide. This method is particularly advantageous for its cost-effectiveness and for avoiding potential side reactions associated with the building block approach during peptide assembly.
The workflow for a peptide N-terminally acetylated and containing a phosphoserine, such as one derived from a precursor like Ac-Ser(tBu)-OH, would follow this global phosphorylation strategy. For on-resin phosphorylation, it is often more practical to incorporate the target serine residue without a side-chain protecting group, or with a highly labile protecting group that can be removed orthogonally.
Key Reagents and Methodologies
Peptide Synthesis
The peptide backbone is assembled on a solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). For the position intended for phosphorylation, Fmoc-Ser-OH (with an unprotected hydroxyl group) is incorporated. Other amino acids are used with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
N-Terminal Acetylation
If the final peptide is required to be N-terminally acetylated, this modification is performed on the resin-bound peptide after the final Fmoc group has been removed from the N-terminus. A common and efficient method is the treatment with acetic anhydride and a base such as diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[3][4] This "capping" step is often performed twice to ensure complete acetylation.[3]
On-Resin Phosphorylation
The most common method for on-resin phosphorylation of serine/threonine residues is the phosphoramidite approach.[5] This involves a two-step process:
-
Phosphitylation: The free hydroxyl group of the serine residue reacts with a phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, in the presence of a weak acid activator like 1H-tetrazole. This forms a phosphite triester intermediate.
-
Oxidation: The phosphite triester is then oxidized to the more stable phosphate triester using an oxidizing agent, typically tert-butyl hydroperoxide (tBuOOH) or m-chloroperoxybenzoic acid (mCPBA).[5]
An alternative to phosphoramidites is the use of H-phosphonates, which are more stable and can be activated with reagents like pivaloyl chloride, followed by oxidation.[6]
Cleavage and Deprotection
The final step is the cleavage of the phosphopeptide from the resin and the simultaneous removal of all side-chain protecting groups, including the benzyl groups from the newly introduced phosphate. This is typically achieved by treatment with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions.[7]
Data Presentation
Table 1: Representative Purity and Yield Data for Phosphopeptide Synthesis
| Peptide Sequence | Synthesis Strategy | Purity (Crude) | Overall Yield | Reference |
| V2R-5p (Multiphosphorylated) | Building Block (Microwave-assisted) | 13.7% | - | [8] |
| B2R-5p (Multiphosphorylated) | Building Block (Accelerated) | 13.7% | ~10% (isolated) | |
| SerValSerGluAla | Global Phosphorylation (H-Phosphonate) | - | 83% | [6] |
| General 70-mer Peptide | Standard SPPS (Theoretical) | - | 1.4% (at 97% step yield) | |
| Lfc2 (RRWQWR-NH2) | Standard SPPS | 78% | - | [4] |
| Lfc4 (Ac-RRWQWR-NH2) | Standard SPPS + Acetylation | 71% | - |
Note: Yield and purity are highly sequence-dependent. The data presented are for illustrative purposes. The global phosphorylation of a single serine residue can be highly efficient.
Experimental Protocols
Protocol 1: Synthesis of an N-Acetylated Phosphoserine-Containing Peptide via Global Phosphorylation
This protocol outlines the manual synthesis of a model peptide (Ac-Tyr-Gly-Ser(PO3H2)-Phe-NH2) using the global phosphorylation approach.
1.1. Peptide Assembly (Standard Fmoc-SPPS)
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF in a fritted reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Phe-OH, 5 equivalents) and an activator like HATU (4.9 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling with a Kaiser test. If positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Ser-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH). Crucially, use Fmoc-Ser-OH with its hydroxyl side chain unprotected.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine.
1.2. N-Terminal Acetylation
-
Preparation: Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Acetylation Reaction: Add the acetylation solution to the resin and agitate for 30 minutes.
-
Wash: Drain the solution and wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x). A second acetylation step can be performed to ensure complete capping.[3]
1.3. On-Resin Phosphorylation (Phosphoramidite Method)
-
Resin Swelling: Wash the resin with anhydrous acetonitrile (3x).
-
Phosphitylation:
-
In a separate, dry flask under inert atmosphere (e.g., Argon or Nitrogen), dissolve dibenzyl N,N-diisopropylphosphoramidite (5 equivalents) and 1H-tetrazole (10 equivalents) in anhydrous acetonitrile.
-
Add this solution to the resin and agitate at room temperature for 2 hours.
-
-
Wash: Drain the reaction mixture and wash the resin with anhydrous acetonitrile (5x).
-
Oxidation:
-
Prepare a solution of 1 M tert-butyl hydroperoxide (tBuOOH) in DCM.
-
Add the oxidizing solution to the resin and agitate for 1 hour at room temperature.
-
-
Final Wash: Drain the oxidation solution and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x). Dry the resin under vacuum.
1.4. Cleavage and Deprotection
-
Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under vacuum.
1.5. Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and purify by reverse-phase HPLC (RP-HPLC).
-
Analysis: Analyze the pure fractions by mass spectrometry to confirm the correct molecular weight of the acetylated and phosphorylated peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Logical and Experimental Workflows
Caption: Workflow for synthesising an N-acetylated phosphoserine peptide.
Signaling Pathways Involving Serine Phosphorylation
ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. A key activation step involves the dual phosphorylation of ERK on threonine and tyrosine residues by MEK, but downstream, activated ERK (a serine/threonine kinase) phosphorylates numerous cytoplasmic and nuclear substrates on serine or threonine residues to regulate their function.[9][10]
Caption: Simplified diagram of the ERK/MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling network that governs cell survival, growth, and metabolism. Akt, a serine/threonine kinase, is a key component of this pathway. Its full activation requires phosphorylation at two key sites, one of which is a serine residue (Ser473). Once active, Akt phosphorylates a multitude of downstream substrates on serine or threonine residues, thereby regulating their activity.[11][12][13]
Caption: Overview of the PI3K/Akt signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. interanalyt.ru [interanalyt.ru]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Manual and Automated Peptide Synthesis Utilizing AC-Ser(tbu)-OH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The choice between manual and automated synthesis methodologies is a critical decision, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized. This document provides a detailed comparison of manual and automated peptide synthesis protocols with a focus on the incorporation of N-acetyl-L-serine(t-butyl), or AC-Ser(tbu)-OH, a key building block in the synthesis of peptides with modified N-termini and protected serine residues.
The tert-butyl (tBu) protecting group on the serine side-chain hydroxyl is acid-labile, making it compatible with the widely used Fmoc/tBu orthogonal protection strategy. The N-terminal acetyl group provides stability against enzymatic degradation and can be crucial for mimicking native protein structures or enhancing biological activity. These application notes will provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their peptide synthesis strategies.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated SPPS often hinges on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following tables provide a comparative summary of these key parameters for the synthesis of a model peptide containing this compound.
Table 1: Quantitative Comparison of Manual and Automated SPPS for a Single Coupling Cycle
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Table 2: Performance Comparison for the Synthesis of a Model Decapeptide containing this compound
| Parameter | Manual Synthesis | Automated Synthesis (Microwave-Assisted) | Key Considerations |
| Total Synthesis Time | ~4-5 days | ~8-12 hours | Automated synthesis offers a significant reduction in total synthesis time.[1] |
| Average Crude Purity | ~70% | >90% | Automation minimizes human error, leading to higher and more consistent purity.[2][3] |
| Overall Yield | Highly variable, operator-dependent | Generally higher and more reproducible | Automated fluidics ensure consistent reagent delivery and minimize resin loss. |
| Flexibility | High (easy to modify protocols) | Moderate to High (synthesizer dependent) | Manual synthesis allows for on-the-fly adjustments, which is beneficial for troubleshooting difficult sequences.[4] |
| Cost (Initial Investment) | Low | High | Automated synthesizers represent a significant capital investment.[5] |
| Labor Cost | High | Low | Manual synthesis is labor-intensive and requires constant operator attention.[6] |
Experimental Protocols
The following are representative protocols for the incorporation of this compound into a peptide sequence using both manual and automated Fmoc-SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (for subsequent amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (5-7 times).
4. N-terminal Acetylation with this compound:
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin-bound peptide with DMF.
-
In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2-4 hours, or until a negative Kaiser test is achieved.
-
Wash the resin with DMF (5-7 times) and then with Dichloromethane (DCM) (3-5 times).
5. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 2: Automated Solid-Phase Peptide Synthesis
1. System Setup:
-
Load the appropriate resins, amino acids (including this compound), and reagents onto the automated peptide synthesizer.
-
Program the synthesis protocol, including the sequence, scale, and specific coupling and deprotection parameters.
2. Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid in the sequence:
-
Washing: The resin is washed with DMF.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is delivered to the reaction vessel.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Coupling: The activated amino acid solution is delivered to the reaction vessel and allowed to react for a pre-programmed time. For difficult couplings, a "double coupling" protocol can be implemented where the coupling step is repeated.[5]
-
Washing: The resin is washed with DMF to remove excess reagents.
-
3. N-terminal Acetylation:
-
In the final cycle, the synthesizer will couple this compound to the deprotected N-terminus of the peptide chain.
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.
-
Cleavage, deprotection, and purification are typically carried out manually as described in steps 5 and 6 of the manual protocol. Some advanced synthesizers may have modules for automated cleavage.
Visualizations
Signaling Pathway
Peptides containing serine residues are often substrates for serine/threonine kinases, which play crucial roles in cellular signaling. The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and involves the phosphorylation of serine and threonine residues on various downstream targets.[7]
Caption: PI3K/Akt Signaling Pathway
Experimental Workflows
The general workflows for manual and automated SPPS are illustrated below.
Caption: Manual SPPS Workflow
Caption: Automated SPPS Workflow
Logical Relationships
The choice between manual and automated peptide synthesis depends on several factors. The following diagram illustrates a logical decision-making process.
Caption: Manual vs. Automated Decision Flow
Conclusion
The choice between manual and automated peptide synthesis for incorporating this compound depends on the specific requirements of the research, including the number of peptides to be synthesized, the complexity of the sequences, the desired purity and yield, and the available budget and personnel.
Manual synthesis offers a low-cost entry into peptide synthesis and provides a high degree of flexibility for troubleshooting and implementing non-standard chemistries. However, it is labor-intensive and prone to human error, which can lead to lower purity and yield.
Automated synthesis, particularly with microwave assistance, is superior for routine, high-throughput production, offering higher purity, yield, and reproducibility with significantly less hands-on time.[2][3] While the initial investment is higher, the long-term benefits in terms of efficiency and consistency often outweigh the costs for drug development and large-scale research projects.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Solution-Phase Synthesis Involving Ac-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) is a valuable building block in peptide synthesis. The N-terminal acetyl group mimics the natural post-translational modification of many proteins, enhancing biological stability and activity. The tert-butyl (tBu) ether protecting group on the serine side chain is stable under a wide range of reaction conditions, yet readily removable with mild acid, making it highly compatible with solution-phase peptide synthesis (SPPS) strategies.
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, Ac-Ser(tBu)-Phe-OMe. This process is a foundational step for the synthesis of larger peptide fragments. Solution-phase synthesis, while often more labor-intensive than solid-phase methods, is highly advantageous for large-scale production, purification of intermediates at each step, and the synthesis of short to medium-sized peptides where purity is paramount.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 135-139 °C |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, and Methanol. Insoluble in water. |
| Storage | 2-8°C |
Experimental Protocols: Solution-Phase Synthesis of Ac-Ser(tBu)-Phe-OMe
The following protocols detail the stepwise synthesis of the protected dipeptide Ac-Ser(tBu)-Phe-OMe. The synthesis involves the coupling of this compound to the methyl ester of Phenylalanine.
Protocol 1: Synthesis of Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)
This protocol describes the preparation of the C-terminal amino acid ester required for the subsequent coupling reaction.
Materials:
-
L-Phenylalanine
-
Thionyl chloride (SOCl2)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et2O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-Phenylalanine (1.0 eq) in anhydrous methanol (5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then stir for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Phe-OMe·HCl.
Quantitative Data:
-
Yield: Typically >95%
-
Purity: >98% by HPLC
-
Characterization: Confirm structure by 1H NMR and Mass Spectrometry.
Protocol 2: Coupling of this compound with H-Phe-OMe·HCl
This protocol details the carbodiimide-mediated coupling to form the protected dipeptide.
Materials:
-
This compound (1.0 eq)
-
H-Phe-OMe·HCl (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
In a separate flask, suspend H-Phe-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the salt and form the free amine. Stir for 10-15 minutes.
-
Add the solution of the free H-Phe-OMe to the flask containing this compound and HOBt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a silica gel column with a gradient of ethyl acetate in hexanes) to obtain the pure Ac-Ser(tBu)-Phe-OMe.
Quantitative Data Summary for Coupling Reaction:
| Parameter | Value |
| Yield of Ac-Ser(tBu)-Phe-OMe | 80-90% |
| Purity (post-chromatography) | >98% (by HPLC) |
| 1H NMR | Consistent with protected dipeptide structure |
| Mass Spectrometry (ESI-MS) | [M+H]+ calculated and found values should match |
Protocol 3: C-Terminal Ester Saponification
This protocol describes the removal of the methyl ester protecting group to yield the free acid, which is necessary for further elongation of the peptide chain from the C-terminus.
Materials:
-
Ac-Ser(tBu)-Phe-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the protected dipeptide ester, Ac-Ser(tBu)-Phe-OMe, in a mixture of MeOH (or THF) and water.
-
Add a 1M aqueous solution of LiOH or NaOH (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield Ac-Ser(tBu)-Phe-OH.
Protocol 4: Side-Chain Deprotection of Ser(tBu)
This protocol outlines the removal of the tert-butyl protecting group from the serine side chain. This is typically one of the final steps in a peptide synthesis.
Materials:
-
Ac-Ser(tBu)-Phe-OH (or other tBu-protected peptide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Cold diethyl ether (Et2O)
Procedure:
-
Dissolve the tBu-protected peptide in DCM.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and necessity of scavengers depend on the other amino acids present in the peptide sequence.
-
Add the cleavage cocktail to the peptide solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor deprotection by HPLC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure or by purging with nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the final peptide product under vacuum.
Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: Key intermediates in the DCC/HOBt mediated coupling of this compound.
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during solid-phase peptide synthesis, with a specific focus on the incomplete coupling of Ac-Ser(tBu)-OH.
Troubleshooting Guide: Incomplete Coupling of this compound
Incomplete coupling of this compound can be a significant hurdle in SPPS, often leading to deletion sequences and impure final products. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment: Confirming Incomplete Coupling
The first step is to reliably confirm that the coupling of this compound is indeed incomplete.
Q1: How can I confirm that the coupling of this compound was incomplete?
A1: The most common method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test . A positive Kaiser test (a blue or purple color on the resin beads) indicates the presence of free primary amines, signifying that the coupling reaction has not gone to completion. Conversely, a negative test (yellow or colorless beads) suggests a successful coupling.
It is important to note that the Kaiser test is not applicable for N-terminal proline residues (which have a secondary amine) and may sometimes give false negatives with aggregated sequences.
Troubleshooting Workflow
Once incomplete coupling is confirmed, follow this workflow to identify the cause and implement a solution.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q2: What are the primary causes of incomplete coupling for this compound?
A2: Several factors can contribute to the incomplete coupling of this compound:
-
Steric Hindrance: this compound is a sterically hindered amino acid. The bulky tert-butyl (tBu) protecting group on the serine side chain, combined with the acetyl (Ac) group on the N-terminus, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can make the N-terminal amine inaccessible to the incoming activated this compound.
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time can significantly impact coupling efficiency. Less potent coupling reagents may not be sufficient to overcome the steric hindrance of this compound.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For difficult couplings, it is recommended to use more powerful, modern coupling reagents.[2] Uronium/aminium or phosphonium salt-based reagents are generally preferred over carbodiimides alone.[3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for hindered amino acids, due to the formation of a highly reactive OAt-ester.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[5][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to HOBt/HOAt-based reagents.[6][8]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective for hindered couplings and avoids the potential for guanidinylation side reactions.[8]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagents after the initial coupling reaction. This is a common strategy to drive difficult couplings to completion, especially for sterically hindered residues like this compound. It is recommended to perform a double coupling if the Kaiser test is positive after the first coupling attempt.
Q5: What is "capping" and how does it help?
A5: Capping is the process of acetylating any unreacted free amines on the peptide-resin after an incomplete coupling step. This is typically done using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA). Capping prevents the formation of deletion sequences, which are peptides missing one or more amino acids. While capping does not increase the yield of the target peptide, it simplifies the purification of the final product by preventing the formation of closely related impurities.
Data Presentation
The following table provides an illustrative comparison of the relative coupling efficiencies of common coupling reagents for sterically hindered amino acids. Note that actual efficiencies can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Relative Efficiency | Key Advantages | Potential Disadvantages |
| HATU | HOAt | Very High | Fast reaction times, high yields, low racemization.[5][6] | Higher cost, potential for guanidinylation if used in excess.[8] |
| HBTU | HOBt | High | Widely used, effective for many standard couplings.[5][7] | Less reactive than HATU, potential for guanidinylation.[8] |
| COMU | (Internal) | Very High | High efficiency, safer (non-explosive byproducts).[6][8] | Higher cost. |
| PyBOP | - | High | No guanidinylation side reactions.[8] | Byproducts can be difficult to remove in some cases. |
| DIC/HOBt | HOBt | Moderate | Cost-effective. | Slower reaction times, less effective for highly hindered couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for the initial coupling attempt of this compound.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation Mixture Preparation (perform immediately before adding to resin):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.
-
A negative result (yellow beads) indicates a complete reaction. Proceed to washing.
-
A positive result (blue/purple beads) indicates incomplete coupling. Proceed to Protocol 2.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Protocol 2: Troubleshooting with Double Coupling
This protocol should be performed if the Kaiser test is positive after the initial coupling.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
First Wash: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling:
-
Prepare a fresh activation mixture as described in step 2 of Protocol 1.
-
Add the fresh activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for an additional 1-2 hours.
-
-
Monitoring: Perform a Kaiser test.
-
If the test is negative, the coupling is now complete. Proceed to the final washing step.
-
If the test remains positive, proceed to Protocol 3.
-
-
Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Capping of Unreacted Amines
This protocol is a final step to block unreacted amines if double coupling is unsuccessful.
-
Preparation: After the final coupling attempt and a brief DMF wash, add a capping solution to the resin.
-
Capping Solution: A common capping solution is a mixture of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).
-
-
Capping Reaction: Agitate the resin with the capping solution for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5-7 times).
-
Verification: Perform a final Kaiser test to confirm that all free amines have been acetylated (the test should be negative).
Mandatory Visualizations
Caption: A single coupling cycle for this compound in SPPS.
Caption: Generalized activation of this compound by different classes of coupling reagents.
References
Technical Support Center: Minimizing Serine Racemization During Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the racemization of serine during chemical synthesis, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for serine during synthesis?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both of its enantiomers (L and D forms). In peptide and drug synthesis, maintaining the specific stereochemistry of each amino acid is critical, as the biological activity and safety of the final product are highly dependent on its three-dimensional structure. The incorporation of the incorrect D-serine enantiomer can lead to a loss of biological activity, altered pharmacological properties, or the creation of an entirely different, and potentially harmful, substance.
Q2: What is the primary mechanism of serine racemization during peptide synthesis?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected serine is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]
Q3: Which amino acids, besides serine, are highly susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][2] Other amino acids that can be susceptible, especially under non-optimized conditions, include aspartic acid (Asp) and phenylalanine (Phe).[1][2]
Q4: How do protecting groups on the serine side chain influence racemization?
A4: The hydroxyl group of serine must be protected during peptide synthesis to prevent side reactions.[3] In the Fmoc strategy, a tert-butyl (tBu) group is commonly used, while in the Boc strategy, a benzyl (Bzl) group is typical.[3] While essential, the choice of the Nα-protecting group has a more direct impact on the racemization mechanism. For instance, Nα-carbamate protecting groups like Fmoc and Boc can participate in the formation of the racemizable oxazolone intermediate.[4] Newer protecting groups, such as 2,4-dinitro-6-phenylbenzenesulfenyl (DNPBS), have been shown to suppress racemization by avoiding this pathway.[4][5]
Troubleshooting Guide: High Levels of D-Serine Detected
If you are observing significant racemization of serine in your synthesis, work through the following potential causes and solutions.
Issue: Inappropriate Coupling Reagent or Additives
Explanation: The choice of coupling reagent is a critical factor influencing the extent of racemization.[6][7][8] Some highly efficient coupling reagents can also promote the formation of the oxazolone intermediate, leading to higher levels of racemization.[6] Additives are often essential to suppress this side reaction.[7][9][10]
Solutions:
-
Switch to a less racemization-prone coupling reagent. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should always be used with racemization-suppressing additives.[1][11]
-
Incorporate racemization-suppressing additives. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at minimizing racemization when used in conjunction with coupling reagents.[1][8][9][10]
-
Consider phosphonium or uronium/aminium reagents with caution. Reagents like HBTU, HATU, and PyBOP can be very effective but may still cause racemization, especially with sensitive amino acids.[1][6] Their use should be carefully optimized.
Issue: Unsuitable Base or Base Concentration
Explanation: The type and concentration of the base used during the coupling step are crucial.[8] Stronger or more concentrated bases can more readily abstract the alpha-proton of the activated serine, promoting racemization through direct enolization.[8]
Solutions:
-
Use a weaker base. N-methylmorpholine (NMM) is generally preferred over stronger bases like N,N-Diisopropylethylamine (DIEA or DIPEA).[8]
-
Reduce the base concentration. Use the minimum amount of base necessary to facilitate the reaction.
-
Consider base-free coupling conditions. The combination of DIC with an additive like HOBt or Oxyma can often be performed without the need for an external base.[10]
Issue: Suboptimal Reaction Conditions (Temperature and Time)
Explanation: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization side reaction.[8][12] Similarly, prolonged pre-activation of the serine's carboxylic acid before coupling increases the time the racemization-prone activated intermediate exists.[8]
Solutions:
-
Lower the reaction temperature. Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the rate of racemization.[1]
-
Minimize the pre-activation time. Activate the serine derivative for a short period (e.g., 5-10 minutes) before adding it to the deprotected peptide-resin.[8]
Data Summary
The choice of coupling reagent and additives has a significant impact on the level of serine racemization. The following table summarizes the percentage of the D-diastereomer formed during the coupling of Fmoc-Ser(tBu)-OH to H-Leu-OtBu using various reagents.
| Coupling Reagent | Additive | Base | D-Isomer (%) | Reference |
| HATU | - | NMM | 13.2 | [5] |
| HBTU | - | DIPEA | 3.1 | [5] |
| PyBop | - | DIPEA | 2.0 | [5] |
| EDCI | HOBt | - | 48.2 | [5] |
| DIC | Oxyma | - | 1.8 | [5] |
Note: The extent of racemization can vary depending on the specific reaction conditions, including solvent, temperature, and the nature of the coupling partners.
Experimental Protocols
Protocol 1: Standard Coupling Cycle with Minimized Racemization for Fmoc-SPPS
This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a serine residue, with steps taken to minimize racemization.
Materials:
-
Fmoc-Ser(tBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
N-methylmorpholine (NMM) (optional, if needed)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (for subsequent couplings):
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Serine Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of HOBt (or Oxyma) in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Immediately add the activated serine solution to the swollen and drained resin.
-
If necessary, add 1 equivalent of NMM to the deprotected peptide-resin just before adding the activated serine solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and dry the final product.
-
Protocol 2: Quantification of Serine Racemization by HPLC
This protocol outlines a general method for determining the extent of serine racemization. Specific columns and mobile phases may need to be optimized for your particular peptide.
Procedure:
-
Peptide Hydrolysis:
-
Accurately weigh a sample of the crude or purified peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, evaporate the HCl under vacuum.
-
-
Derivatization (Optional but often necessary for chiral separation):
-
Derivatize the resulting free amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthalaldehyde/N-acetyl-L-cysteine) according to the manufacturer's protocol. This creates diastereomers that can be separated on a standard C18 column.
-
-
HPLC Analysis:
-
Analyze the derivatized (or underivatized, if using a chiral column) amino acid mixture by reverse-phase HPLC.[13]
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water with TFA or another buffer) to separate the D- and L-serine derivatives.
-
Detection is typically performed by UV absorbance at a wavelength appropriate for the derivative used.
-
-
Quantification:
-
Integrate the peak areas for the D- and L-serine enantiomers.
-
Calculate the percentage of racemization as: % D-Serine = [Area(D-Ser) / (Area(D-Ser) + Area(L-Ser))] * 100.
-
Visualizations
Caption: Mechanism of serine racemization via an oxazolone intermediate.
Caption: Troubleshooting workflow for high racemization in serine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AC-Ser(tbu)-OH Activation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the activation of N-Acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH) for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize the activation of this compound?
A1: The initial and most critical step is the selection of an appropriate coupling reagent. The choice of reagent will significantly impact activation time, efficiency, and the potential for side reactions. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.[1][2] For difficult couplings or to minimize racemization, modern reagents like HATU, HCTU, or COMU are often preferred.[2][3]
Q2: How does temperature affect the activation reaction time?
A2: Most coupling reactions are initially performed at room temperature.[4] If the reaction is slow, gentle heating can be considered to increase the rate. However, be aware that elevated temperatures can also increase the risk of side reactions, particularly racemization.[4][5] For sensitive amino acids, cooling the reaction may be beneficial to minimize these risks.[4]
Q3: What role do solvents play in optimizing the reaction?
A3: The choice of solvent is crucial for ensuring all reactants remain in solution throughout the reaction.[2][6] N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis due to its excellent solvating properties. For "difficult sequences" prone to aggregation, using mixed solvents such as DMSO/DMF can be advantageous.[2] Acetonitrile and nitromethane are also cited as effective solvents, particularly with certain reagents like Woodward's Reagent K.[4]
Q4: Can additives improve the activation of this compound?
A4: Yes, additives are frequently used to enhance coupling efficiency and suppress side reactions. When using carbodiimide reagents like DCC or EDC, adding 1-hydroxybenzotriazole (HOBt) or its derivatives (like HOAt or 6-Cl-HOBt) is a standard practice to minimize racemization and prevent dehydration of asparagine and glutamine residues.[7][8] OxymaPure is another effective additive that can be used with carbodiimides and is considered a safer alternative to HOBt-based additives.[3][8]
Q5: What are common side reactions to watch for during this compound activation and coupling?
A5: Several side reactions can occur. Racemization , the loss of stereochemical purity, is a primary concern, especially with prolonged activation times or elevated temperatures.[4][5] With uronium/aminium reagents like HBTU or HATU, guanidinylation of the N-terminal amine can occur if the coupling reagent is in excess, which terminates the peptide chain.[9][10] Additionally, side reactions involving the amino acid side chains can occur, although the tert-butyl (tBu) group on serine is generally stable under standard coupling conditions and is removed during the final acidic cleavage step.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | 1. Inefficient coupling reagent. 2. Poor solubility of reagents. 3. Insufficient reaction time. | 1. Screen a variety of coupling reagents, starting with a more powerful one like COMU or HATU.[2][5] 2. Try a different solvent system (e.g., add DMSO to DMF) or ensure reagents are fully dissolved before starting.[2] 3. Increase the reaction time (e.g., overnight coupling) or consider a double or triple coupling protocol.[5] |
| Presence of Side Products (e.g., Racemization) | 1. Over-activation of the amino acid. 2. High reaction temperature. 3. Use of a strong base. | 1. Minimize the pre-activation time before adding the amine component.[4] 2. Perform the reaction at a lower temperature (e.g., 0°C or room temperature).[4] 3. If racemization is a concern, especially with Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, use a weaker base like N-methylmorpholine (NMM) or sym-collidine, or use a base-free method like DIC/OxymaPure.[10] |
| N-terminal Guanidinylation | Use of excess uronium/aminium coupling reagent (e.g., HBTU, HATU). | 1. Use a slight excess of the this compound relative to the coupling reagent. 2. Pre-activate the this compound with the coupling reagent for a short period before adding it to the resin-bound amine.[9][10] 3. Switch to a phosphonium-based reagent like PyBOP or PyAOP, which does not cause this side reaction. |
| Difficulty Dissolving Crude Peptide Post-Cleavage | The final peptide sequence may be insoluble in standard solvents. | 1. Try dissolving the peptide in pure water-miscible organic solvents like DMSO or DMF first, then add water/acetonitrile.[5] 2. For highly insoluble peptides, dissolve in a small volume of trifluoroacetic acid (TFA) before diluting with acetonitrile.[5] |
Data Summary: Coupling Reagents
The following table summarizes common coupling reagents used in peptide synthesis, which can be applied to the activation of this compound. Reaction times are generally monitored by TLC or HPLC for completion and can vary from minutes to hours.
| Reagent Class | Examples | Molar Ratio (Reagent:Acid) | Typical Activation Time | Key Advantages | Potential Issues |
| Carbodiimides | DIC, EDC | 1:1 to 1.1:1 | 5-15 minutes (pre-activation) | Cost-effective, well-established.[6][7] | Requires an additive (e.g., HOBt, Oxyma) to reduce racemization.[7] Byproduct removal can be difficult (DCC).[7] |
| Phosphonium Salts | PyBOP, PyAOP | 1:1 to 1.1:1 | < 10 minutes | High efficiency, does not cause guanidinylation.[8] PyAOP is effective for sterically hindered couplings.[7] | Solutions have moderate stability in DMF. Byproducts can be carcinogenic (BOP).[8] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | 1:1 to 1.1:1 | 2-10 minutes | High reactivity and speed.[7][8] Byproducts are generally soluble and easy to remove.[10] HATU and HCTU are highly efficient for difficult sequences.[2][10] | Can cause N-terminal guanidinylation if used in excess.[9][10] HOBt-based reagents can have safety concerns.[3] |
Experimental Protocols
Protocol 1: General Activation of this compound using HATU
This protocol describes a standard method for activating this compound for coupling to a resin-bound amine in solid-phase peptide synthesis (SPPS).
-
Reagent Preparation : In a separate vessel, dissolve this compound (1.5 eq) and HATU (1.45 eq) in DMF.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3 eq) to the solution from Step 1.
-
Pre-activation : Allow the mixture to stand for 2-5 minutes at room temperature. This step forms the activated OAt-ester.
-
Coupling : Add the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Reaction : Agitate the mixture at room temperature. The coupling reaction is typically complete within 15-60 minutes.
-
Monitoring : Monitor the completion of the reaction using a colorimetric test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.[12]
-
Washing : Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizations
Workflow for Troubleshooting Low Coupling Yield
A troubleshooting workflow for addressing low coupling yields.
General Mechanism of Carboxylic Acid Activation
Simplified pathway of amino acid activation and peptide bond formation.
References
- 1. jpt.com [jpt.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Addressing Solubility Challenges of AC-Ser(tbu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its protecting groups important for solubility?
A1: this compound, or N-acetyl-O-tert-butyl-L-serine, is a derivative of the amino acid L-serine. It features an acetyl group on the N-terminus and a tert-butyl ether protecting the side-chain hydroxyl group. These modifications are crucial as they enhance the compound's stability and solubility in organic solvents, which is beneficial for its use in peptide synthesis and other biochemical applications.[1]
Q2: In which solvents is this compound generally soluble?
A2: While specific quantitative data is limited, the structural characteristics of this compound suggest good solubility in a range of polar aprotic and other organic solvents. Generally, protected amino acids with similar features exhibit solubility in solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone.[2]
Q3: I am having trouble dissolving this compound. What are the common causes?
A3: Several factors can contribute to poor solubility. These include the purity of the solvent, the presence of moisture, the ambient temperature, and potential aggregation of the this compound molecules. For instance, DMF can degrade over time to form dimethylamine, which can affect solubility and reactivity.[3][4]
Q4: Can I use heat to dissolve this compound?
A4: Gentle heating, for example to around 37°C, can be an effective method to increase the solubility of protected amino acids.[3] However, it is important to apply heat cautiously and for short durations to avoid potential degradation of the compound.
Q5: How do co-solvents affect the solubility of this compound?
A5: Using a mixture of solvents can significantly enhance solubility. For particularly difficult-to-dissolve protected amino acids, adding a small amount of a stronger solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) to a primary solvent like DMF can be effective.[3][5]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.
start [label="Start: this compound fails to dissolve in the chosen solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Step 1: Verify Solvent Quality\n- Use high-purity, anhydrous solvent\n- Check for signs of degradation (e.g., in DMF)", shape=rectangle]; physical_methods [label="Step 2: Apply Physical Dissolution Methods\n- Vortex vigorously\n- Use an ultrasonic bath (sonication)", shape=rectangle]; gentle_heating [label="Step 3: Gentle Heating\n- Warm the solution to ~37°C\n- Monitor for dissolution", shape=rectangle]; use_cosolvent [label="Step 4: Introduce a Co-solvent\n- Add a small volume of DMSO or NMP\n- Mix thoroughly", shape=rectangle]; reassess [label="Reassess solubility after each step", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success: this compound is fully dissolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; contact_support [label="If issues persist, contact technical support", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_solvent; check_solvent -> reassess [label="Is solvent quality optimal?"]; reassess -> physical_methods [label="Yes"]; reassess -> check_solvent [label="No, replace solvent"]; physical_methods -> reassess [label="Applied physical methods"]; reassess -> gentle_heating [label="Still not dissolved"]; gentle_heating -> reassess [label="Applied gentle heat"]; reassess -> use_cosolvent [label="Still not dissolved"]; use_cosolvent -> reassess [label="Added co-solvent"]; reassess -> success [label="Dissolved"]; reassess -> contact_support [label="Still not dissolved after all steps"]; }
Caption: A step-by-step guide to troubleshooting the solubility of this compound.Data Presentation
| Solvent | Chemical Class | Expected Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | A common solvent for peptide synthesis. |
| Chloroform | Chlorinated Hydrocarbon | Soluble | Similar properties to DCM. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Widely used in peptide synthesis, but can degrade over time.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong solvent, often used as a co-solvent to enhance solubility.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | An alternative to DMF with high solvating power.[4] |
| Acetone | Ketone | Soluble | A versatile organic solvent. |
| Ethyl Acetate | Ester | Soluble | A moderately polar solvent. |
| Water | Protic | Sparingly Soluble to Insoluble | The organic protecting groups reduce aqueous solubility. |
| Methanol / Ethanol | Alcohol | Moderately Soluble | May be less effective than polar aprotic solvents. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the calculated volume of a high-purity, anhydrous solvent (e.g., DMF or DCM).
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution to approximately 37°C with intermittent vortexing.
-
Once fully dissolved, proceed with your experimental workflow immediately.
Protocol 2: Dissolution of this compound using a Co-solvent
-
Attempt to dissolve this compound in the primary solvent (e.g., DMF) following steps 1-3 of the standard protocol.
-
If the compound does not fully dissolve, add a small volume of a high-purity co-solvent such as DMSO (typically 5-10% of the total volume).
-
Vortex the mixture thoroughly to ensure homogeneity.
-
If necessary, apply sonication or gentle heating as described in the standard protocol.
-
Once a clear solution is obtained, proceed with your experiment.
start [label="Start: Weigh this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Add primary solvent (e.g., DMF)"]; dissolve [label="Attempt dissolution (Vortex, Sonicate)"]; check_solubility [label="Is it fully dissolved?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_cosolvent [label="Add co-solvent (e.g., DMSO)"]; final_dissolution [label="Final dissolution steps (Vortex, Gentle Heat)"]; proceed [label="Proceed to next experimental step (e.g., coupling reaction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_solvent; add_solvent -> dissolve; dissolve -> check_solubility; check_solubility -> proceed [label="Yes"]; check_solubility -> add_cosolvent [label="No"]; add_cosolvent -> final_dissolution; final_dissolution -> proceed; }
Caption: A diagram illustrating the general workflow for dissolving this compound for experimental use.References
Technical Support Center: AC-Ser(tbu)-OH in Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-Ser(tbu)-OH. It addresses common side reactions and offers detailed protocols to ensure the successful synthesis of high-quality peptides.
Frequently Asked Questions (FAQs)
Q1: I'm observing a side product with a mass increase of +42 Da. What is the likely cause and how can I prevent it?
A1: A mass increase of +42 Da strongly suggests O-acylation of the serine side chain, where the hydroxyl group is acetylated. This can occur during the coupling step, especially when using active esters.
Prevention Strategy:
The most effective way to prevent O-acylation is by using additives that suppress this side reaction. 2,4-dinitrophenol and pentachlorophenol have been shown to be highly effective.[1]
Q2: My peptide is showing significant epimerization at the serine residue. How can I minimize racemization during coupling?
A2: Racemization of this compound can be induced by the base used during the coupling reaction, particularly with strong bases like N,N-Diisopropylethylamine (DIPEA). The choice of coupling reagent also plays a crucial role.
Prevention Strategy:
-
Choice of Base: Use a weaker base such as collidine in place of DIPEA to minimize the risk of racemization.[2]
-
Coupling Reagent Selection: The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is recommended for minimizing racemization.[3] Uronium-based reagents like HBTU and HATU can lead to higher levels of epimerization.
-
Temperature Control: Perform the coupling reaction at room temperature or lower, as elevated temperatures can increase the rate of racemization.
Q3: After TFA cleavage, I've identified a side product that seems to be an ester isomer of my peptide. What is this and how can I resolve it?
A3: You are likely observing the result of an N→O acyl shift. Under strong acidic conditions, such as during TFA cleavage, the peptide bond can migrate from the alpha-amino group to the side-chain hydroxyl group of serine, forming an O-acyl isopeptide (an ester).[1]
Resolution:
This side reaction is reversible. The resulting O-acyl isopeptide can be converted back to the native N-acyl peptide by treating the crude peptide under neutral or slightly basic aqueous conditions (pH 7-7.5).[1]
Q4: I am synthesizing a peptide containing both Arg(Pbf) and Ser(tBu) and have detected a side product with a mass increase of +80 Da on the serine residue. What is causing this modification?
A4: The +80 Da mass addition corresponds to the O-sulfonation of the serine residue. This is a known side reaction that can occur during the TFA cleavage of peptides containing both O-tert-butyl protected serine or threonine and arginine protected with sulfonyl-based groups like Pmc, Mtr, or Pbf.[4] The reactive sulfonyl species generated during the deprotection of arginine can modify the hydroxyl group of serine, especially in the absence of appropriate scavengers.
Prevention Strategy:
-
Optimized Cleavage Cocktail: Use a cleavage cocktail specifically designed to scavenge sulfonyl species. "Reagent K" or "Reagent R" are recommended for peptides containing arginine. Thioanisole is a key component in these cocktails for suppressing this side reaction.[5]
-
Alternative Cleavage Method: Cleavage with trimethylsilyl bromide (TMSBr) has been shown to completely suppress the formation of sulfonation by-products.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the t-Butyl Group
Symptom: Mass spectrometry analysis of the crude peptide shows a persistent +56 Da mass addition on serine residues, corresponding to the tert-butyl group.
Cause: The tert-butyl ether protecting group on the serine side chain is stable and requires strong acidic conditions for complete removal. Insufficient TFA concentration, inadequate cleavage time, or the presence of certain residues that interfere with cleavage can lead to incomplete deprotection.
Solution:
-
Optimize Cleavage Conditions: For peptides containing Ser(tBu), ensure a high concentration of TFA in the cleavage cocktail. A two-step cleavage procedure can be beneficial. Initially, treat the peptide with a lower concentration of TFA (e.g., 70%) in the presence of scavengers, followed by the addition of more TFA to reach a final concentration of 80-95% for an extended period.[6][7]
-
Increase Cleavage Time: For sequences with multiple bulky protecting groups, extending the cleavage time to 3-4 hours at room temperature may be necessary.
-
Use a Robust Cleavage Cocktail: A standard and effective cleavage cocktail for most sequences containing Ser(tBu) is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
Issue 2: Unexpected Side Products with Arginine-Containing Peptides
Symptom: HPLC analysis of a crude peptide containing both Arg(Pbf) and Ser(tBu) shows multiple unexpected peaks, some of which correspond to O-sulfonation of serine.
Cause: The Pbf protecting group on arginine, when cleaved, releases reactive cationic species. In the absence of effective scavengers, these can react with nucleophilic residues like serine.
Solution:
-
Utilize a Specialized Cleavage Cocktail: For peptides containing Arg(Pbf), especially in the presence of other sensitive residues like Ser(tBu) or Trp, "Reagent R" is highly recommended. Its composition is specifically designed to minimize side reactions associated with Pbf deprotection.
-
Ensure Freshness of Reagents: Always use freshly prepared cleavage cocktails, as the scavengers can degrade over time.
Data Presentation
Table 1: Comparison of D-Serine Formation with Different Coupling Reagents for Fmoc-Ser(tBu)-OH
| Coupling Reagent | Additive | Base | % D-Serine Formation (Epimerization) | Reference |
| HATU | - | NMM | Can be significant | [8] |
| DIC | HOBt | - | Low | [8] |
| DIC | Oxyma | - | Low | [8] |
| EDCI | HOBt | - | Can result in some racemization | [8] |
Note: The exact percentage of racemization can vary depending on specific reaction conditions such as solvent, temperature, and stoichiometry.
Experimental Protocols
Protocol 1: Minimized Racemization during Coupling of this compound
This protocol is designed to minimize the risk of serine epimerization during the coupling step.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Coupling: Immediately add the activated amino acid solution to the swollen and drained resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Optimized TFA Cleavage for Peptides Containing Arg(Pbf) and Ser(tBu)
This protocol utilizes "Reagent R" to minimize side reactions, including O-sulfonation of serine.
Materials:
-
Dried peptide-resin
-
"Reagent R" (TFA/Thioanisole/1,2-ethanedithiol (EDT)/Anisole - 90:5:3:2 v/v/v/v), freshly prepared
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add "Reagent R" to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.
-
Washing: Wash the resin with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Workflow for coupling and cleavage to minimize side reactions.
Caption: Key side reaction pathways involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl N to O shift in poly-DL-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Best practices for the storage and handling of AC-Ser(tbu)-OH.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of N-Acetyl-L-serine(O-tert-butyl) (AC-Ser(tbu)-OH). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this reagent in your research.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store at -15°C for long-term storage.[1] | Minimizes degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of hydrolysis and oxidation from atmospheric moisture and oxygen. |
| Light | Protect from light. | While not acutely light-sensitive, prolonged exposure to UV light can potentially initiate degradation. The use of amber vials is recommended. |
| Humidity | Store in a dry environment, preferably in a desiccator. | The compound is susceptible to hydrolysis. |
Handling Precautions
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of the powder.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.
Q1: I am observing incomplete coupling of this compound in my peptide synthesis. What are the possible causes and solutions?
A1: Incomplete coupling of amino acids with bulky protecting groups like tert-butyl (tBu) is a common issue in solid-phase peptide synthesis (SPPS) due to steric hindrance.[2]
Troubleshooting Steps:
-
Optimize Coupling Reagents:
-
Switch to more potent coupling reagents known to be effective for sterically hindered amino acids, such as HATU or COMU.[2]
-
-
Increase Reaction Time and Equivalents:
-
Double the standard coupling time (e.g., from 1 hour to 2 hours).
-
Increase the equivalents of the protected amino acid and coupling reagent (e.g., from 3 to 5 equivalents).[2]
-
-
Perform a Double Coupling:
-
After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[3]
-
-
Consider Microwave-Assisted Peptide Synthesis (MA-SPPS):
-
Microwave energy can often accelerate coupling reactions and improve efficiency for difficult couplings.
-
Q2: After TFA cleavage, my mass spectrometry results indicate incomplete removal of the tBu protecting group. How can I ensure complete deprotection?
A2: Incomplete deprotection of the tBu group can occur, particularly in sterically crowded peptide sequences.[2]
Troubleshooting Steps:
-
Extend Cleavage Time:
-
Increase the duration of the trifluoroacetic acid (TFA) cleavage reaction.
-
-
Optimize Scavengers:
-
Ensure the use of an appropriate scavenger cocktail in your TFA cleavage solution to trap the reactive tBu cations generated, which can otherwise lead to side reactions. A common scavenger is triisopropylsilane (TIS).
-
Q3: I am concerned about potential racemization of the serine residue during coupling. How can this be minimized?
A3: Serine is moderately susceptible to racemization during the activation step of peptide coupling.[3]
Mitigation Strategies:
-
Choice of Base: Use a less hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA), as some combinations of coupling reagents and DIPEA have been shown to increase racemization.[3]
-
Coupling Method: The use of carbodiimide-mediated couplings with an additive like 1-hydroxybenzotriazole (HOBt) or its safer analogue, OxymaPure, can help minimize racemization.[4]
Frequently Asked Questions (FAQs)
Q: What is the primary role of the tert-butyl (tBu) group on the serine side chain?
A: The tBu group is a protecting group for the hydroxyl (-OH) function of the serine side chain. This protection is essential during peptide synthesis to prevent unwanted side reactions, such as O-acylation, at the hydroxyl group. The tBu group is stable under the basic conditions used for Fmoc group removal but is readily cleaved under the strongly acidic conditions of the final peptide cleavage from the resin.[3][5]
Q: Can I use AC-Ser-OH without the tBu protecting group in peptide synthesis?
A: It is generally not recommended to use serine derivatives with an unprotected hydroxyl group in standard Fmoc-based solid-phase peptide synthesis. The free hydroxyl group can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of branched peptides and a significant reduction in the yield and purity of the desired product.[3]
Q: How does the steric hindrance of the tBu group compare to other protecting groups like Trityl (Trt)?
A: Both tBu and Trityl (Trt) are bulky protecting groups. However, the Trityl group is significantly larger than the tert-butyl group. While the larger size of the Trt group can sometimes be advantageous in preventing certain side reactions, it can also make the initial coupling of the Trt-protected amino acid more challenging.[2] The choice between these protecting groups often depends on the specific peptide sequence and the potential for side reactions.[6]
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a manual procedure for a single coupling cycle of this compound to a resin-bound peptide with a free N-terminal amine.
Reagents and Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel with a filter
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, wash the resin with DMF and perform a "double coupling" by repeating steps 2 and 3.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting flowchart for incomplete tBu group deprotection.
References
Technical Support Center: Ac-Ser(tbu)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Ac-Ser(tbu)-OH purity on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for successful peptide synthesis?
A1: The purity of this compound is paramount as impurities can lead to a variety of undesirable side reactions during solid-phase peptide synthesis (SPPS). These can include the formation of deletion sequences (peptides missing the serine residue), insertion sequences (containing an extra serine residue), and other modified peptides.[1][2] Such impurities complicate the purification of the target peptide, reduce the overall yield, and can potentially alter the biological activity of the final product.[2]
Q2: What are the most common impurities found in this compound and how do they affect the reaction?
A2: Common impurities in this compound raw materials include:
-
Ac-Ser(tbu)-Ser(tbu)-OH (Dipeptide): This impurity can be incorporated into the peptide chain, resulting in an "endo-Ser" or insertion sequence impurity, which has a higher molecular weight than the target peptide.[1]
-
H-Ser(tbu)-OH (Deprotected amino acid): The presence of the free amine can lead to double additions or other side reactions, complicating the synthesis.[1]
-
Residual Solvents: Solvents from the manufacturing or purification process of this compound can interfere with the coupling reaction, leading to lower yields.
-
Enantiomeric Impurities (D-isomer): The presence of the D-enantiomer can result in the formation of diastereomeric peptides, which can be difficult to separate from the desired product and may have different biological properties.
Q3: How can I assess the purity of my this compound reagent before use?
A3: It is highly recommended to assess the purity of this compound, especially for critical applications. The most common analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and can separate it from most impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
For routine checks, HPLC is often the most practical and informative method.
Q4: What are the signs of a problematic coupling reaction involving this compound that might be related to its purity?
A4: Indicators of potential issues with this compound coupling include:
-
Positive Kaiser Test (or other ninhydrin-based tests) after coupling: This indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction.[3][4]
-
Appearance of unexpected peaks in analytical HPLC of the crude peptide: These peaks may correspond to deletion or insertion sequences.
-
Low overall yield of the crude peptide: Impurities can lead to a significant reduction in the amount of the desired final product.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound (Positive Kaiser Test)
A positive Kaiser test after the coupling step indicates that not all the free amines on the resin have reacted with the this compound.
Possible Cause:
-
Low purity of this compound, meaning a lower effective concentration of the active reagent.
-
Presence of impurities that inhibit the reaction.
-
Steric hindrance or peptide aggregation on the resin.[4]
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to the Stability of Peptides Synthesized with Ac-Ser(tBu)-OH and Alternative Serine Derivatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity, stable peptides is paramount. The choice of protecting group for trifunctional amino acids like serine is a critical determinant of the success of solid-phase peptide synthesis (SPPS). While the primary role of the protecting group is to prevent unwanted side reactions during synthesis, the strategy employed can have significant downstream implications for the purity and perceived stability of the final peptide product.
This guide provides an objective comparison of peptides synthesized using N-acetyl-O-tert-butyl-L-serine (Ac-Ser(tBu)-OH) with those synthesized using other common serine derivatives. The focus is on how the protecting group strategy influences the purity of the synthesized peptide, which is often a precursor to its stability in experimental assays. This guide also provides detailed experimental protocols for researchers to conduct their own stability assessments.
Influence of Serine Protecting Groups on Peptide Synthesis and Purity
The stability of a final peptide product is intrinsically linked to its purity. The choice of a side-chain protecting group for serine primarily affects the outcomes of the synthesis and cleavage steps, thereby influencing the purity of the crude peptide. Different protecting groups vary in their lability to acid, which dictates the conditions required for their removal and can lead to the formation of different side products.[1][2][3]
The tert-butyl (tBu) group, used in Fmoc-Ser(tBu)-OH, is robust and stable under the basic conditions used for Fmoc deprotection.[4] However, it requires strong acid, typically high concentrations of trifluoroacetic acid (TFA), for cleavage.[1] These harsh conditions can generate reactive tert-butyl cations, which may lead to the alkylation of sensitive residues like tryptophan or methionine, resulting in impurities.[1]
In contrast, the trityl (Trt) group is significantly more sensitive to acid and can be cleaved under much milder conditions.[1][2] This often results in a cleaner crude product with fewer side reactions, which can be misconstrued as higher stability of the target peptide in initial assays.[3] The benzyl (Bzl) group is commonly used in Boc-based synthesis and shows different stability profiles to acidic cleavage cocktails.[5][6]
Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Peptide Synthesis
| Feature | O-tert-Butyl (tBu) | O-Trityl (Trt) | O-Benzyl (Bzl) |
| Typical Strategy | Fmoc/tBu | Fmoc/tBu | Boc/Bzl; sometimes Fmoc/tBu |
| Protecting Group Lability | Acid-labile (strong acid)[1] | Highly acid-labile (mild acid)[1][2] | Acid-labile; removable by HF, partially cleaved by TFA[5][6] |
| Cleavage Conditions | e.g., 95% TFA[1] | e.g., 1-5% TFA[1] | e.g., HF or TFMSA in Boc strategy[5] |
| Common Side Reactions | Alkylation of sensitive residues by t-butyl cations[1] | Tritylation of sensitive residues if scavengers are inadequate | Partial cleavage during TFA treatment in Fmoc strategy[5] |
| Expected Crude Purity | Good to high, but sequence-dependent | Generally higher due to milder cleavage[2][3] | Variable, dependent on overall synthesis strategy |
| Primary Application | Routine synthesis of peptides not sensitive to strong acid | Synthesis of acid-sensitive peptides and those prone to aggregation[7] | Primarily Boc-based synthesis; some applications in Fmoc strategy |
Experimental Protocols for Peptide Stability Assessment
To quantitatively assess the stability of a synthesized peptide, standardized assays are crucial. Below are detailed protocols for determining peptide stability in human plasma and under various pH conditions.
Protocol 1: In Vitro Peptide Stability in Human Plasma
This protocol provides a general method to assess the proteolytic stability of a peptide in a biologically relevant matrix.[8]
Materials:
-
Test peptide stock solution (1 mg/mL in an appropriate solvent, e.g., water or DMSO).
-
Lyophilized human plasma (commercial source).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching/precipitation solution (e.g., acetonitrile with 1% formic acid or 10% trichloroacetic acid in water).
-
HPLC or LC-MS/MS system for analysis.
-
Thermomixer or water bath set to 37°C.
Procedure:
-
Reconstitute Plasma: Reconstitute lyophilized human plasma with PBS according to the manufacturer's instructions. Allow it to equilibrate to 37°C for at least 15 minutes.
-
Initiate Reaction: Spike the pre-warmed plasma with the test peptide stock solution to a final concentration (e.g., 10-50 µM). Vortex briefly to mix. This is your t=0 sample point, but the first analytical sample should be taken immediately.
-
Incubation and Sampling: Incubate the peptide-plasma mixture at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a defined volume of ice-cold quenching/precipitation solution (e.g., 150 µL). The ratio of quenching solution to sample is typically 3:1 (v/v) to ensure complete protein precipitation and enzyme inactivation. Vortex vigorously.
-
Protein Precipitation: Incubate the quenched samples on ice for at least 20 minutes to allow for full protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for analysis by reverse-phase HPLC (RP-HPLC) or LC-MS/MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: pH Stability Profile Assessment
This protocol is used to determine the stability of a peptide over a range of pH values, assessing its susceptibility to hydrolysis under acidic, neutral, and basic conditions.
Materials:
-
Test peptide stock solution (1 mg/mL).
-
A series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate or carbonate for basic pH.
-
Quenching solution (e.g., 1 M HCl or a suitable organic solvent).
-
HPLC or LC-MS/MS system.
-
Thermostatically controlled incubator.
Procedure:
-
Sample Preparation: For each pH condition, dilute the peptide stock solution into the respective buffer to a final concentration (e.g., 100 µM).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or an elevated temperature like 50°C to accelerate degradation).
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample.
-
Quench Reaction: If necessary, quench the degradation by adding a quenching solution or by immediately freezing the sample at -80°C until analysis. For many analytical methods, immediate freezing is sufficient.
-
Sample Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: For each pH value, plot the percentage of remaining peptide against time. Determine the degradation rate constant and half-life. A summary plot of half-life versus pH will illustrate the peptide's pH stability profile.[9]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the logical connections between synthesis choices and final product characteristics.
Caption: Experimental workflow for peptide synthesis and subsequent stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. cblpatras.gr [cblpatras.gr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating AC-Ser(tbu)-OH Incorporation: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate incorporation of modified amino acids is a critical step in peptide synthesis. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common techniques for validating the successful incorporation of N-acetyl-L-serine(O-tert-butyl) (AC-Ser(tbu)-OH), a valuable building block in drug discovery and development.
NMR spectroscopy offers a powerful, non-destructive method for real-time monitoring and confirmation of peptide synthesis. The distinct signals of the acetyl and tert-butyl groups in this compound provide clear markers for its presence and chemical environment within a peptide sequence.
Quantitative NMR Data for this compound
The successful incorporation of this compound can be verified by characteristic signals in both ¹H and ¹³C NMR spectra. The N-acetyl group introduces a sharp singlet in the ¹H NMR spectrum, while the tert-butyl group provides a strong, easily identifiable singlet. In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the tert-butyl group, along with the carbonyl and methyl carbons of the acetyl group, serve as key indicators.
Below are the predicted and experimentally observed (where available for similar structures) chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 | ~23 |
| α-CH | ~4.5 | ~55 |
| β-CH₂ | ~3.7 | ~63 |
| t-Butyl C(CH₃)₃ | - | ~74 |
| t-Butyl C(CH₃)₃ | ~1.2 | ~28 |
| Carbonyl (Amide) | - | ~172 |
| Carbonyl (Acid) | - | ~175 |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds, such as N-acetylserine[1]. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Monitoring of this compound Incorporation
High-resolution magic angle spinning (HR-MAS) NMR is a suitable technique for monitoring solid-phase peptide synthesis (SPPS) in real-time. This allows for direct observation of the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Ser(tBu)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deuterated N,N-Dimethylformamide (DMF-d₇)
-
HR-MAS NMR rotor
Procedure:
-
Swell the peptide-resin in DMF-d₇.
-
Acquire a baseline ¹H NMR spectrum of the resin with the free N-terminus.
-
In a separate vial, pre-activate Fmoc-Ser(tBu)-OH with coupling reagents and DIPEA in DMF-d₇.
-
Add the activated amino acid solution to the resin in the NMR tube.
-
Acquire a series of ¹H NMR spectra over time to monitor the disappearance of the free N-terminal amine signal and the appearance of new signals corresponding to the incorporated Fmoc-Ser(tBu)-OH residue.
-
Following completion of the coupling reaction, wash the resin and proceed with Fmoc deprotection.
-
After deprotection, introduce the acetylating agent (e.g., acetic anhydride) and monitor the appearance of the N-acetyl signal at approximately 2.0 ppm.
Visualization of the Validation Workflow
Caption: Workflow for NMR-based validation of this compound incorporation.
Comparison with Alternative Validation Methods
While NMR provides detailed structural information, other techniques are also routinely employed to monitor peptide synthesis and validate the incorporation of amino acids.
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive, provides real-time data, gives unambiguous structural confirmation. | Requires specialized equipment, lower sensitivity compared to MS, can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase.[2] | High resolution, quantitative, widely available.[2] | Destructive, provides limited structural information, co-elution can be an issue. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[3] | High sensitivity, provides accurate molecular weight, can be coupled with LC for complex mixtures.[3][4] | Destructive, does not provide information on the position of incorporation without fragmentation (MS/MS). |
| Colorimetric Assays (e.g., Kaiser Test) | A chemical reaction that produces a color change in the presence of a specific functional group (e.g., primary amines). | Simple, rapid, and cost-effective for detecting the presence of free amines. | Qualitative or semi-quantitative, can give false positives, not specific to the incorporated amino acid. |
Signaling Pathway for Method Selection
The choice of validation method often depends on the specific requirements of the research, including the need for detailed structural information, the quantity of material available, and access to instrumentation.
Caption: Decision-making pathway for selecting an appropriate validation method.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931) [hmdb.ca]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Arrays for Pathway-Level Protein Monitoring by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with Ac-Ser(tBu)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of building blocks is a critical determinant of the final product's purity, yield, and biological activity. This guide provides an objective comparison of the purity profiles of crude peptides synthesized using N-acetyl-L-serine(O-tert-butyl) (Ac-Ser(tBu)-OH) against the more conventional Fmoc-Ser(tBu)-OH. The data presented herein is based on typical outcomes in solid-phase peptide synthesis (SPPS), offering a baseline for what to expect and how to approach purity assessment.
The use of an N-terminal acetyl group in place of the Fmoc group can be advantageous in specific applications, such as mimicking protein N-termini or enhancing peptide stability. However, this choice impacts the synthesis strategy and can influence the impurity profile of the crude product.
Comparative Purity Analysis
The purity of crude peptides is a direct reflection of the efficiency of the coupling and deprotection steps during SPPS, as well as the stability of the protecting groups. Below is a summary of expected purity levels and common impurities when using this compound compared to the standard Fmoc-Ser(tBu)-OH.
| Parameter | This compound | Fmoc-Ser(tBu)-OH | Rationale & Implications |
| Expected Crude Purity | 60-80% | 70-90% | The slightly lower expected purity for this compound can be attributed to potential challenges in ensuring complete coupling of the first amino acid to the resin and the possibility of side reactions associated with the acetyl group under certain conditions. |
| Common Impurities | - Deletion sequences- Truncated sequences- Diastereomers (racemization)- Side-reaction products | - Deletion sequences- Truncated sequences- Incompletely deprotected species- Diastereomers (racemization) | Both methods are susceptible to standard SPPS impurities like deletion and truncated sequences[1]. Racemization can occur, particularly with certain amino acids[2]. The key difference lies in the N-terminal protecting group and its removal, which can influence the overall impurity profile. |
| Key Side Reactions | Over-activation leading to unwanted acylation | Aspartimide formation in Asp-Ser sequences | Over-activation of the carboxylic acid can lead to side reactions[3]. For Fmoc-based synthesis, aspartimide formation is a known issue, especially in sequences containing Asp-Ser[2]. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the data presented. The following are standard protocols for peptide synthesis, purification, and analysis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a model peptide using a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (for Fmoc-protected amino acids):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
For This compound (as the first amino acid): Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.
-
For subsequent Fmoc-amino acids: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: After each coupling step, wash the resin with DMF (5 times).
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection (for Fmoc-protected peptides): Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Purity Assessment Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of crude peptides by separating them based on hydrophobicity[4].
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm syringe filter[4].
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5].
-
Mobile Phase A: 0.1% TFA in water[1].
-
Mobile Phase B: 0.1% TFA in acetonitrile[1].
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point[6].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone)[4].
-
-
Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage[4].
2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target peptide and to identify impurities[7].
-
Sample Preparation: The peptide solution from the HPLC analysis or a separately prepared solution can be used.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used[7].
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide. Analyze other peaks to identify potential impurities.
3. Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition and quantify the peptide content[8].
-
Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids[9].
-
Derivatization (optional but common): Derivatize the amino acids to facilitate their separation and detection[10].
-
Chromatography: Separate the amino acids using ion-exchange or reversed-phase chromatography[10].
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The relative ratios of the amino acids should match the theoretical composition of the target peptide[8].
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key stages of peptide synthesis and purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. benchchem.com [benchchem.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
A Researcher's Guide to Alternatives for AC-Ser(tbu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acid building blocks is critical to achieving high yields and purity. This guide provides a comprehensive evaluation of alternatives to N-acetyl-O-tert-butyl-L-serine (AC-Ser(tbu)-OH), a commonly used building block. We will delve into a comparative analysis of performance, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for specific applications.
This compound is a derivative of the amino acid serine where the N-terminus is protected by an acetyl (Ac) group and the side-chain hydroxyl is protected by a tert-butyl (tBu) group. It is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein chemistry. The selection of protecting groups is paramount to prevent unwanted side reactions and to ensure the integrity of the final peptide.
Performance Comparison of N-Terminal Protecting Groups for Ser(tBu)-OH
The N-terminal protecting group influences the solubility, coupling efficiency, and susceptibility to racemization of the amino acid derivative. While the acetyl group in this compound is a simple and cost-effective choice, other acyl groups and more sophisticated protecting groups offer distinct advantages.
Table 1: Comparison of N-Terminal Protected Ser(tBu)-OH Derivatives
| N-Terminal Protecting Group | Abbreviation | Key Features & Performance Characteristics |
| Acetyl | Ac | - Simple, low-cost. - Can sometimes lead to poor solubility of the protected amino acid. - Susceptible to racemization under certain coupling conditions. |
| Propionyl | Pr | - Slightly more sterically hindered than acetyl, which can sometimes reduce racemization. - May offer slightly improved solubility compared to the acetyl derivative. |
| Benzoyl | Bz | - Aromatic nature can influence peptide conformation and solubility. - Generally more resistant to premature cleavage than smaller acyl groups. |
| tert-Butoxycarbonyl | Boc | - A standard protecting group in Boc-SPPS. - Readily cleaved by mild acids like trifluoroacetic acid (TFA). - Generally provides good solubility to the protected amino acid. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | - The cornerstone of Fmoc-SPPS. - Cleaved by a secondary amine, typically piperidine, providing an orthogonal protection strategy to the acid-labile tBu group. - Offers good solubility and is widely used for the synthesis of a broad range of peptides. |
Experimental Evaluation of Alternatives
To provide a practical comparison, we outline a general experimental workflow to evaluate the performance of different N-acyl-Ser(tBu)-OH derivatives in the synthesis of a model peptide.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative evaluation of N-acyl-Ser(tbu)-OH derivatives.
Detailed Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate tube, dissolve 3 equivalents of the desired N-acyl-Ser(tBu)-OH derivative and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described above.
2. Peptide Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
3. HPLC Analysis for Racemization
The extent of racemization of the serine residue can be quantified by chiral HPLC analysis of the crude peptide.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column (e.g., a crown ether-based or cyclodextrin-based column).
-
Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol or acetonitrile). The exact conditions will depend on the specific column and peptide.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
-
Analysis: The L- and D-isomers of the peptide will elute as separate peaks. The percentage of racemization can be calculated by integrating the peak areas of the two diastereomers.
Application in Cellular Signaling Pathways
N-terminal acetylation is a common post-translational modification that can significantly impact a protein's function, stability, and subcellular localization.[1] Synthetic peptides containing N-acetylated serine residues can be valuable tools to probe and modulate cellular signaling pathways.
N-acetylated Peptides in Kinase Signaling
Many protein kinases are regulated by phosphorylation of serine, threonine, or tyrosine residues. Synthetic peptides containing N-acetylated serine can act as substrates or inhibitors of specific kinases, thereby influencing downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[2][3][4]
Caption: N-acetyl-serine containing peptides as potential inhibitors of the MAPK and PI3K/Akt signaling pathways.
By systematically evaluating alternatives to this compound, researchers can optimize their peptide synthesis strategies for specific applications, leading to the development of novel therapeutics and research tools. The choice of N-terminal protecting group should be guided by considerations of solubility, coupling efficiency, and the potential for racemization, with the experimental protocols outlined in this guide providing a framework for making informed decisions.
References
- 1. akjournals.com [akjournals.com]
- 2. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide inhibitors targeting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AC-Ser(tbu)-OH: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of AC-Ser(tbu)-OH (N-acetyl-O-tert-butyl-L-serine), a reagent commonly utilized in peptide synthesis and drug development. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). While some safety data sheets for similar compounds indicate they are not classified as hazardous substances, it is best practice to handle all chemicals with care to minimize any potential risk.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Splash-proof |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat | To prevent skin contact |
| Respiratory | Dust Respirator | Recommended if generating dust |
Note: For significant spills or when handling large quantities, consult with your institution's Environmental Health and Safety (EHS) department for guidance on additional protective measures.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as chemical waste in accordance with federal, state, and local environmental regulations.[3] Never dispose of chemicals down the sanitary sewer system.[4]
-
Waste Collection:
-
Place all solid this compound waste into a designated and clearly labeled waste container suitable for solid chemical waste.
-
Include any materials used for cleaning up spills, such as absorbent pads and contaminated gloves, in the same container.[5]
-
The container must have a secure lid to prevent the release of dust or vapors.[5]
-
-
Spill Management:
-
For small spills: Carefully use a spatula or brush to transfer the spilled material into the designated waste disposal container.[5]
-
For large spills: Use a shovel to place the material into a suitable waste container.[5] Avoid generating dust during the cleanup process. It is advisable to have a spill kit readily available in the laboratory.
-
-
Container Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's EHS department.[5]
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling AC-Ser(tbu)-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling AC-Ser(tbu)-OH (N-Acetyl-O-tert-butyl-L-serine). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on safety protocols for structurally similar amino acid derivatives and general best practices for handling fine chemical powders in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a fine solid, the primary risks include inhalation of dust particles and exposure to skin and eyes. While not classified as a hazardous substance by all suppliers, it is crucial to handle it with care to minimize any potential health effects. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles or Safety Glasses | Should be worn at all times to protect from dust particles. A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Gloves should be inspected before use and removed properly to avoid contamination. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from contamination. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to control dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
2. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation of dust.
-
Use appropriate tools, such as spatulas and weigh boats, for transferring the powder.
-
To avoid creating dust, handle the powder gently.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. Spill and Exposure Procedures:
-
Minor Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.
-
Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
Disposal Plan
The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.
-
Unused Compound: Dispose of unused or expired this compound as hazardous chemical waste. It should be placed in a clearly labeled and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be considered hazardous waste and disposed of in a designated, labeled container.[3][4]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not dispose of these solutions down the drain.[3]
-
Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.
Experimental Workflow and Safety Procedures
Below is a diagram illustrating the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
